(S)-(+)-1-Cyclohexylethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-cyclohexylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOPGDJMAJJDG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17430-98-7 | |
| Record name | (S)-(+)-1-Cyclohexylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(+)-1-Cyclohexylethylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1-Cyclohexylethylamine is a chiral amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, where specific stereoisomers are essential for therapeutic efficacy and selectivity. This technical guide provides an in-depth overview of the chemical properties, structure, and common synthetic methodologies related to this compound. It is intended to be a valuable resource for researchers and professionals engaged in drug discovery, development, and chemical synthesis.
Chemical Properties and Structure
This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is a chiral compound, with the (S)-enantiomer being the focus of this guide.
Chemical Structure
The structure of this compound consists of a cyclohexyl ring attached to an ethylamine (B1201723) backbone, with a stereocenter at the carbon atom bonded to the amino group.
-
IUPAC Name: (1S)-1-cyclohexylethanamine
-
SMILES: C--INVALID-LINK--N
-
InChI Key: XBWOPGDJMAJJDG-ZETCQYMHSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 127.23 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 60 °C at 12 mmHg | [3][4] |
| Melting Point | -15 °C (estimate for (R)-enantiomer) | [5] |
| Density | 0.856 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.4614 | [3][4] |
| Optical Purity | Enantiomeric excess: ≥98.5% | [3] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [3][4] |
| Solubility | Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane. Insoluble in water. | [4][6] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common method for the synthesis of 1-cyclohexylethylamine is the reductive amination of cyclohexyl methyl ketone. The enantioselective synthesis to obtain the (S)-(+)-isomer can be achieved through various methods, including the use of a chiral auxiliary or a chiral catalyst. A general, representative protocol for reductive amination is described below.
Objective: To synthesize 1-cyclohexylethylamine from cyclohexyl methyl ketone.
Materials:
-
Cyclohexyl methyl ketone
-
Ammonia (B1221849) or an ammonia source (e.g., ammonium (B1175870) acetate)
-
Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation with H₂)
-
Appropriate solvent (e.g., methanol, ethanol)
-
Catalyst for hydrogenation (e.g., Raney nickel, Palladium on carbon)
-
Acid for workup (e.g., HCl)
-
Base for neutralization (e.g., NaOH)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Imine Formation: Dissolve cyclohexyl methyl ketone in the chosen solvent. Add the ammonia source. The reaction mixture is stirred, often with heating, to facilitate the formation of the corresponding imine intermediate.
-
Reduction:
-
Using a chemical reducing agent: Cool the reaction mixture and add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining a controlled temperature.
-
Using catalytic hydrogenation: Transfer the imine solution to a hydrogenation reactor. Add the catalyst (e.g., Raney nickel) and pressurize the reactor with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the reaction is complete.
-
-
Workup:
-
After the reduction is complete, the catalyst (if used) is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with water.
-
The pH of the aqueous layer is adjusted with an acid to protonate the amine, which can then be separated from non-basic impurities.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) to deprotonate the amine.
-
-
Purification: The liberated amine is extracted with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and the solvent is evaporated to yield the crude product. The final product is purified by distillation under reduced pressure.
Note on Enantioselectivity: To obtain the (S)-(+)-enantiomer specifically, a chiral catalyst or a chiral auxiliary would be introduced during the synthesis. Alternatively, a racemic mixture of 1-cyclohexylethylamine can be resolved using a chiral resolving agent, such as tartaric acid, to separate the two enantiomers.
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals. Its primary role is to introduce a specific stereocenter into a target molecule, which is often crucial for the drug's efficacy and to minimize off-target effects.[7]
It serves as a key intermediate in the synthesis of anti-cancer compounds, where the chiral amine facilitates the formation of the desired enantiomer with high purity and yield. The cyclohexyl group can also contribute to the biological activity through hydrophobic interactions.[3]
While its structural similarity to some bioactive molecules suggests potential interactions with neurotransmitter systems, specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. It is more commonly utilized as a structural component in the synthesis of larger, more complex active pharmaceutical ingredients.
Visualizations
Chemical Structure
Caption: 2D representation of the this compound molecule.
Experimental Workflow: Reductive Amination
Caption: A simplified workflow diagram for the synthesis of this compound.
References
- 1. (S)-(+)-1-环己基乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 17430-98-7 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. (R)-(-)-1-Cyclohexylethylamine CAS#: 5913-13-3 [m.chemicalbook.com]
- 6. (R)-(-)-1-Cyclohexylethylamine | 5913-13-3 [chemicalbook.com]
- 7. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(+)-1-Cyclohexylethylamine CAS number 17430-98-7
An In-depth Technical Guide to (S)-(+)-1-Cyclohexylethylamine
CAS Number: 17430-98-7
This document provides a comprehensive technical overview of this compound, a pivotal chiral amine in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The guide details the compound's physicochemical properties, synthesis via chiral resolution, key applications, and spectral data, adhering to stringent data presentation and visualization standards.
Physicochemical and Identification Data
This compound is a chiral primary amine that serves as a critical building block and resolving agent in the synthesis of enantiomerically pure compounds.[1][2] Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇N | [3][4] |
| Molecular Weight | 127.23 g/mol | [3][4] |
| Appearance | Colorless to very pale yellow liquid | [5] |
| Boiling Point | 60 °C at 12 mmHg | [3] |
| Density | 0.856 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4614 | [3] |
| Optical Rotation ([α]25/D) | +3.5° (neat) | [6] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [3][7] |
| Enantiomeric Excess | ≥98.5% | [3] |
Table 2: Chemical Identifiers
| Identifier Type | Value | Source(s) |
| IUPAC Name | (1S)-1-cyclohexylethanamine | [1] |
| Synonyms | (S)-(+)-α-Methylcyclohexanemethylamine, (S)-(+)-(1-Aminoethyl)cyclohexane | [1][6] |
| InChI | InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 | [3][7] |
| InChIKey | XBWOPGDJMAJJDG-ZETCQYMHSA-N | [3][7] |
| SMILES | C--INVALID-LINK--C1CCCCC1 | [3][7] |
Synthesis via Chiral Resolution
The most common method for obtaining enantiomerically pure this compound is through the resolution of its racemic mixture. This process involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as (+)-tartaric acid. The differing solubilities of these diastereomeric salts in a given solvent allow for their separation by fractional crystallization.[7][8][9]
Experimental Protocol: Resolution of (±)-1-Cyclohexylethylamine
This protocol describes a typical procedure for the isolation of the (S)-enantiomer from a racemic mixture.
Materials:
-
(±)-1-Cyclohexylethylamine (1.0 eq)
-
(+)-Tartaric acid (L-tartaric acid) (0.5 eq)
-
50% (w/v) Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Büchner funnel and vacuum flask
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve (+)-tartaric acid (0.5 molar equivalents relative to the amine) in a minimal amount of hot methanol in a suitably sized Erlenmeyer flask with stirring.[7][8]
-
In a separate flask, dissolve racemic (±)-1-cyclohexylethylamine (1.0 molar equivalent) in methanol.
-
Slowly add the amine solution to the hot tartaric acid solution with continuous stirring. An exothermic reaction will occur, and a precipitate will begin to form.[7]
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt, the ((S)-amine)-(+)-tartrate salt.[8]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble ((R)-amine)-(+)-tartrate salt.
-
Dry the crystals. The filtrate, containing the enriched (R)-enantiomer salt, can be processed separately if desired.
-
-
Liberation of the Free Amine:
-
Transfer the dried diastereomeric salt crystals to a separatory funnel.
-
Add water to dissolve the salt, followed by the slow addition of a 50% NaOH solution until the solution is strongly basic (test with pH paper). This neutralizes the tartaric acid and liberates the free this compound, which is insoluble in water and will form a separate organic layer.[7][8]
-
-
Extraction and Purification:
-
Extract the aqueous solution three times with diethyl ether.[7]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The remaining liquid is the purified this compound. The enantiomeric excess can be confirmed by polarimetry or chiral gas chromatography (GC).[6]
-
Visualization of Experimental Workflow
Caption: Workflow for the chiral resolution of (±)-1-cyclohexylethylamine.
Applications in Synthesis
This compound is a versatile chiral auxiliary and building block. Its primary applications stem from its stereochemically defined center, which is used to introduce chirality into target molecules.[2]
-
Chiral Resolving Agent: As detailed in the synthesis section, it is used to separate racemic acids by forming diastereomeric salts.[10]
-
Chiral Building Block: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is crucial for biological activity.[1] For instance, it is a precursor in the development of certain anti-cancer agents.[10]
-
Chiral Auxiliary: The amine can be temporarily attached to a non-chiral molecule to direct a subsequent reaction to proceed stereoselectively. After the new chiral center is formed, the auxiliary is removed.[2]
-
Ligand in Asymmetric Catalysis: It can be used to synthesize chiral ligands, such as ferrocenylimines, which are employed in metal-catalyzed asymmetric reactions.[3]
Visualization of Application Logic
Caption: Key synthetic roles and applications of this compound.
Spectroscopic Data
The structural identity and purity of this compound are confirmed using standard spectroscopic methods.
Table 3: Key Spectroscopic Data
| Technique | Data and Interpretation | Source(s) |
| ¹H NMR | (CDCl₃) : Peaks expected in the ranges of δ 0.8-1.9 ppm (cyclohexyl protons), δ 1.0-1.2 ppm (doublet, -CH₃), δ 1.2-1.6 ppm (singlet, broad, -NH₂), and δ 2.5-2.8 ppm (multiplet, -CH(N)-). | [1][11] |
| ¹³C NMR | (CDCl₃) : Peaks expected in the ranges of δ 20-25 ppm (-CH₃), δ 26-30 ppm (cyclohexyl CH₂), δ 45-50 ppm (cyclohexyl CH), and δ 50-55 ppm (-CH(N)-). | [1][10] |
| IR Spectroscopy | (Neat) : Key absorptions (cm⁻¹) at ~3300-3500 (N-H stretch, primary amine shows two bands), 2850-2950 (C-H stretch, sp³), ~1600 (N-H bend), and ~1450 (C-H bend). | [12][13] |
| Mass Spectrometry | (EI) : Molecular ion peak [M]⁺ at m/z = 127. Key fragment peaks include m/z = 44 (base peak), 41, and 30, corresponding to fragmentation of the ethylamine (B1201723) side chain. | [1] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.
Table 4: GHS Hazard Information
| Hazard Class | Pictogram | Code | Hazard Statement | Source(s) |
| Flammable Liquid | 🔥 | H226 | Flammable liquid and vapor | [3][7] |
| Skin Corrosion | corrosive | H314 | Causes severe skin burns and eye damage | [3][7] |
| Aquatic Chronic | môi trường | H411 | Toxic to aquatic life with long lasting effects | [3][7] |
-
Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3]
-
Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere. The compound is air-sensitive and hygroscopic. Keep container tightly closed.[5] It is classified under Storage Class 3 for flammable liquids.[3][7]
References
- 1. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. (S)-(+)-1-环己基乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(17430-98-7) 1H NMR spectrum [chemicalbook.com]
- 11. Solved analyze the IR of (S)+1 Cyclohexylethylamine and | Chegg.com [chegg.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. This compound [webbook.nist.gov]
A Comprehensive Technical Guide to the Physical Properties of (S)-(+)-1-Cyclohexylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-1-Cyclohexylethylamine, a chiral primary amine, serves as a critical building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its stereochemistry is pivotal to the biological activity of the target molecules. A thorough understanding of its physical properties is fundamental for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the key physical characteristics of this compound, complete with experimental methodologies and structured data for ease of reference.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical processes, including reaction kinetics, separation, and purification.
| Property | Value | Conditions |
| Molecular Formula | C8H17N | |
| Molecular Weight | 127.23 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | Room Temperature |
| Boiling Point | 60 °C | 12 mmHg |
| 177-178 °C | Atmospheric Pressure (lit.) | |
| Density | 0.856 g/mL | 25 °C |
| 0.866 g/mL | 20 °C | |
| Refractive Index | 1.4614 | 20 °C (D line) |
| Specific Rotation | +3.5° | 25 °C (neat, D line) |
| Solubility | Insoluble in water. Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, and petroleum ether. |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research and development. The following sections detail the generalized experimental protocols for measuring the key physical parameters of this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a convenient and accurate technique.
Methodology:
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small test tube (Durham tube).
-
Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed inside the Durham tube containing the sample.
-
Apparatus Setup: The Durham tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), making sure the rubber band or attachment is above the oil level.
-
Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil bath and the sample.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is rapid and continuous.
-
Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it can be determined by measuring the mass of a known volume.
Methodology:
-
Tare a Pycnometer: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.
-
Fill with Sample: The pycnometer is filled with this compound. Care is taken to avoid air bubbles.
-
Equilibrate Temperature: The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Adjust Volume: The volume is precisely adjusted to the pycnometer's calibration mark.
-
Weigh the Filled Pycnometer: The pycnometer containing the sample is weighed accurately.
-
Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
(S)-(+)-1-Cyclohexylethylamine spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data of (S)-(+)-1-Cyclohexylethylamine
This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral amine, this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed spectral characterization for identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The data presented was acquired in deuterochloroform (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 - 2.7 | Multiplet | 1H | CH-NH₂ |
| ~1.6 - 1.8 | Multiplet | 5H | Cyclohexyl H |
| ~1.0 - 1.4 | Multiplet | 8H | Cyclohexyl H, NH₂ |
| ~0.8 - 1.0 | Multiplet | 3H | CH₃ |
Note: The broadness and exact position of the amine (NH₂) protons can vary with concentration and sample purity. The signal may also disappear upon a D₂O shake.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum was obtained in deuterochloroform (CDCl₃).[2]
| Chemical Shift (δ) ppm | Assignment |
| 55.8 | CH-NH₂ |
| 45.1 | Cyclohexyl C1 |
| 29.8 | Cyclohexyl C |
| 26.6 | Cyclohexyl C |
| 26.4 | Cyclohexyl C |
| 23.9 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a primary amine, this compound exhibits characteristic N-H stretching and bending vibrations.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch (two bands for primary amine)[4][5] |
| ~2850 - 2960 | Strong | C-H Aliphatic Stretch |
| ~1600 | Medium | N-H Scissoring (Bending)[4][5] |
| ~1450 | Medium | C-H Bending |
| ~1020 - 1250 | Medium-Weak | C-N Stretch[4] |
| ~665 - 910 | Strong, Broad | N-H Wag[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, the molecular ion peak is expected to have an odd m/z value, consistent with the Nitrogen Rule.[6][7] The molecular weight of this compound is 127.23 g/mol .[8][9]
| Mass-to-Charge (m/z) | Relative Intensity | Assignment |
| 127 | Low | [M]⁺ (Molecular Ion) |
| 112 | Moderate | [M - CH₃]⁺ |
| 83 | Moderate | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 44 | High (Base Peak) | [CH(CH₃)NH₂]⁺ (Alpha-cleavage)[6] |
| 41 | High | |
| 30 | High | [CH₂NH₂]⁺ |
Experimental Protocols
The data presented herein is compiled from public spectral databases.[2][8][9] The following are representative experimental protocols for acquiring such data.
-
Nuclear Magnetic Resonance (NMR): The sample of this compound is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Data is processed with appropriate Fourier transformation and baseline correction.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS instrument.[8] For a liquid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed using a DuraSamplIR II accessory.[10] Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which typically employs Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum. The data is often compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[9]
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
An In-Depth Technical Guide to the Biological Activity of (S)-(+)-1-Cyclohexylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that serves as a versatile building block in medicinal chemistry. While direct and extensive biological data on the parent compound is limited in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. This guide provides a comprehensive overview of the known biological activities of compounds derived from the this compound scaffold, focusing on their interactions with key protein targets and potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.
Introduction
This compound, a chiral amine, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific structure makes it a critical component for creating enantiomerically pure compounds, where specific stereochemistry is often essential for therapeutic efficacy and selectivity. Research into derivatives of this compound has revealed a range of biological activities, including enzyme inhibition and receptor modulation, suggesting its potential as a scaffold for the development of novel therapeutics for neurodegenerative diseases, cancer, and other disorders.
Biological Activities and Quantitative Data
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound Class | Specific Compound/Derivative | Target | Assay Type | IC₅₀ (nM) | Reference |
| Benzimidazole Amine Hybrids | Containing (S)-1-Cyclohexylethylamine moiety | Acetylcholinesterase | Enzymatic | 100 | [1] |
| Benzimidazole Amine Hybrids | Containing (R)-1-Cyclohexylethylamine moiety | Acetylcholinesterase | Enzymatic | 26.92 | [1] |
Table 2: Carbonic Anhydrase (CA) Inhibition
| Compound Class | Specific Enantiomer | Target | Assay Type | IC₅₀ (µM) | Reference |
| 1-Cyclohexylethylamine Derivatives | (R)-enantiomer | Human Carbonic Anhydrase I | Enzymatic | 0.173 | [1] |
| 1-Cyclohexylethylamine Derivatives | (S)-enantiomer | Human Carbonic Anhydrase I | Enzymatic | 0.635 | [1] |
| 1-Cyclohexylethylamine Derivatives | (R)-enantiomer | Human Carbonic Anhydrase II | Enzymatic | 0.233 | [1] |
| 1-Cyclohexylethylamine Derivatives | (S)-enantiomer | Human Carbonic Anhydrase II | Enzymatic | 0.635 | [1] |
Table 3: Sigma-1 Receptor Binding
| Compound Class | Specific Compound/Derivative | Target | Assay Type | Kᵢ (nM) | Reference |
| Spirocyclic Derivatives | Not specified | Sigma-1 Receptor | Radioligand Binding | < 10 | [1] |
Key Biological Targets and Signaling Pathways
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. Benzimidazole amine hybrids incorporating the this compound scaffold have demonstrated potent AChE inhibitory activity.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, respiration, and fluid secretion. Inhibition of specific CA isoforms is a therapeutic approach for glaucoma, epilepsy, and certain types of cancer. Derivatives of 1-cyclohexylethylamine have shown significant inhibitory activity against human carbonic anhydrase I and II.
Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions, including the modulation of ion channels, regulation of cellular stress responses, and potentiation of neurotrophic factor signaling. Sigma-1 receptor agonists are being investigated for their neuroprotective, antidepressant, and cognitive-enhancing properties. Spirocyclic derivatives of this compound have been shown to bind to the sigma-1 receptor with high affinity.
Signaling Pathways Modulated by Sigma-1 Receptor Agonists:
Activation of the sigma-1 receptor by agonists, potentially including derivatives of this compound, can trigger a cascade of downstream signaling events that contribute to neuroprotection and cellular resilience.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide generalized protocols for the key assays mentioned in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.
Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 8.0). Dissolve the test compound (derivatives of this compound) in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a 96-well plate, add the buffer, AChE solution, DTNB, and various concentrations of the test compound.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the acetylthiocholine substrate to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (B1204863) (the product of acetylcholine hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This method is used to measure the inhibition of the CO₂ hydration activity of carbonic anhydrase.
Methodology:
-
Reagent Preparation: Prepare purified human carbonic anhydrase I or II, a buffer solution (e.g., Tris-HCl, pH 7.5), a pH indicator (e.g., p-nitrophenol), and a stock solution of the test compound.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a specific time (e.g., 10 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.
-
Stopped-Flow Measurement: The assay is performed in a stopped-flow spectrophotometer. One syringe contains the enzyme-inhibitor mixture and the pH indicator, and the other syringe contains a CO₂-saturated solution.
-
Reaction Initiation and Monitoring: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction. The change in pH due to the formation of bicarbonate and a proton is monitored by the change in absorbance of the pH indicator over a short time scale (milliseconds to seconds).
-
Data Analysis: The initial rates of the catalyzed reaction are determined from the absorbance change. The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
Sigma-1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing the sigma-1 receptor (e.g., guinea pig brain homogenates).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand with known high affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known sigma-1 ligand) from the total binding. The inhibition constant (Kᵢ) of the test compound is then calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Potential Therapeutic Applications
The diverse biological activities of molecules containing the this compound scaffold suggest their potential in several therapeutic areas:
-
Neurodegenerative Diseases: The inhibition of acetylcholinesterase and the modulation of the sigma-1 receptor are both validated strategies for the treatment of Alzheimer's disease and other neurodegenerative conditions. The potential for neuroprotection through sigma-1 receptor agonism is a particularly promising avenue.
-
Glaucoma and Other Ocular Diseases: The inhibition of carbonic anhydrase is a mainstay in the treatment of glaucoma.
-
Oncology: The use of this compound as a chiral intermediate in the synthesis of anti-cancer drugs highlights its importance in developing stereospecific therapeutics.[1] Furthermore, the inhibition of certain carbonic anhydrase isoforms, such as CA IX and XII, which are overexpressed in many tumors, represents a potential anti-cancer strategy.
-
Depression and Anxiety: The modulation of serotonergic and adrenergic systems, as well as the sigma-1 receptor, are all established mechanisms for antidepressant and anxiolytic drugs.
Conclusion
This compound is a valuable chiral building block that has been successfully incorporated into a range of biologically active compounds. While direct quantitative data on the parent molecule is scarce, the consistent emergence of potent and selective inhibitors and modulators from its derivatives underscores the importance of this scaffold in medicinal chemistry. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of novel molecules based on the this compound core structure. Future research should focus on elucidating the direct biological activity of the parent compound and expanding the structure-activity relationship studies of its derivatives to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
References
(S)-(+)-1-Cyclohexylethylamine: A Technical Guide to Safe Handling and Emergency Preparedness
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Cyclohexylethylamine is a chiral amine utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its application in creating molecules with specific stereochemistry is crucial for the biological activity of many drugs.[1] However, its hazardous properties necessitate a thorough understanding of safety and handling protocols to minimize risks in a laboratory and drug development setting. This technical guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical, presenting multiple risks. It is a flammable liquid and vapor, causes severe skin burns and eye damage, is harmful if swallowed or in contact with skin, and may be toxic to aquatic life with long-lasting effects.[2][3][4][5][6] Some data also indicate it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[7][8]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[2][3][4][5] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3][5][6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5][6] |
| Acute Toxicity, Dermal | 3/4 | H311/H312: Toxic/Harmful in contact with skin.[5][6][7] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[9] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[7] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[4][6] |
NFPA 704 Ratings
| Category | Rating |
| Health | 3 |
| Flammability | 2 |
| Instability | 0 |
| Special | - |
Note: NFPA ratings are not consistently provided across all sources and may vary.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol [4] |
| Appearance | Colorless to very pale yellow liquid[10] |
| Boiling Point | 60 °C at 12 mmHg[4] |
| Density | 0.856 g/mL at 25 °C[4][11] |
| Flash Point | 52 °C (125.6 °F) - closed cup[4][11] |
| Refractive Index | n20/D 1.4614[4][11] |
| Solubility | No information available |
| Vapor Pressure | No information available |
| Vapor Density | No information available |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and accidents.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this substance:
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron, along with closed-toe shoes, is necessary. For larger quantities or in situations with a high risk of splashing, full protective clothing may be required.
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.
Engineering Controls
-
Work with this compound should always be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[11]
-
Use of explosion-proof electrical, ventilating, and lighting equipment is recommended due to the flammability of the substance.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe mists or vapors.[11]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2]
-
Use only non-sparking tools.[2]
-
Take precautionary measures against static discharge.[2]
-
Ground and bond containers when transferring material.[2]
-
Wash hands thoroughly after handling.[2]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable liquids.[10][11]
-
The substance is air and moisture sensitive; therefore, it is recommended to store it under an inert gas such as argon or nitrogen.[10]
-
Keep away from incompatible materials, such as strong oxidizing agents.[10]
-
Store locked up.[2]
Experimental Protocols: Toxicity Studies
While detailed, peer-reviewed toxicological studies for this compound are not extensively available in the public domain, the following protocols are based on a reported acute dermal toxicity study and standardized OECD guidelines for chemical safety testing.
Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)
This protocol outlines the methodology for assessing the acute dermal toxicity of a substance.
-
Objective: To determine the potential for a substance to cause adverse effects through a single dermal application.
-
Test Animals: Young adult Wistar rats (5 males and 5 females).
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal and dorso-lateral trunk of the animals is clipped, covering at least 10% of the body surface.
-
A single dose of 5000 mg/kg body weight of the test substance (as a suspension in a suitable vehicle like corn oil) is applied to the prepared skin.
-
The application site is covered with a semi-occlusive dressing for a 24-hour exposure period.
-
After 24 hours, the dressing is removed, and the skin is gently cleansed to remove any residual test substance.
-
Animals are observed for mortality and clinical signs of toxicity for 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.
-
Body weight is recorded weekly.
-
At the end of the 14-day observation period, all animals are subjected to a gross necropsy.
-
-
Results from a Study: In a study following a similar protocol, no mortality or clinical signs of toxicity were observed at a dose of 5000 mg/kg. Local effects such as erythema, edema, incrustations, and scaling were noted.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First-Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[2][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[2] Water spray can also be used to cool containers.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The product is flammable and can form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Thermal decomposition can release irritating and toxic gases such as carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment (see Section 3.1).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[12]
-
Methods for Containment and Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.
-
For large spills, dike the area to contain the spill and follow the same collection procedure.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. The waste should be treated as hazardous. Do not dispose of it in the sanitary sewer.
Transportation Information
This compound is regulated for transportation.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Hazard Class | Packing Group |
| DOT | UN2733 | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound) | 3 | 8 | III |
| IATA | UN2733 | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound) | 3 | 8 | III |
| IMDG | UN2733 | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound) | 3 | 8 | III |
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. Long-term and multigeneration toxicity studies with cyclohexylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of (S)-(+)-1-Cyclohexylethylamine: A Technical Guide
Introduction: (S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that has found significant utility in modern organic chemistry, particularly as a resolving agent and a chiral building block in the synthesis of pharmaceuticals and other enantiomerically pure compounds. Its rigid cyclohexyl group and chiral center make it an effective tool for inducing stereoselectivity. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of this compound, tailored for researchers, scientists, and drug development professionals.
Historical Synthesis of Racemic 1-Cyclohexylethylamine
While the precise first synthesis of 1-cyclohexylethylamine is not definitively documented in readily available literature, its preparation can be inferred from established synthetic methodologies of the early 20th century for similar amines. A highly probable and historically significant method for the synthesis of the racemic mixture is the Leuckart reaction . This reaction, discovered by Rudolf Leuckart in 1885, provides a means to convert ketones or aldehydes to amines through reductive amination using formamide (B127407) or ammonium (B1175870) formate[1][2].
The synthesis of racemic 1-cyclohexylethylamine via the Leuckart reaction would proceed from cyclohexyl methyl ketone. The ketone is heated with excess ammonium formate (B1220265), which serves as both the ammonia (B1221849) source and the reducing agent[2]. The reaction mechanism involves the formation of an intermediate imine, which is then reduced in situ to the corresponding primary amine[3]. Subsequent hydrolysis of the intermediate N-formyl derivative yields the final racemic amine.
Modern Synthetic Approaches: Contemporary methods for the synthesis of chiral amines often employ more efficient and stereoselective techniques. Asymmetric hydrogenation of prochiral imines or enamines, catalyzed by transition metal complexes with chiral ligands, has become a powerful tool for the direct synthesis of enantiomerically enriched amines[4][5][6].
Chiral Resolution: Isolating the (S)-(+)-Enantiomer
The classical and most prevalent method for obtaining enantiomerically pure this compound is through chiral resolution of the racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization[7][8].
For the resolution of basic amines like 1-cyclohexylethylamine, (+)-tartaric acid is a commonly used and historically significant resolving agent[9][10]. The process involves the following key steps:
-
Diastereomeric Salt Formation: The racemic 1-cyclohexylethylamine is treated with an equimolar amount of (+)-tartaric acid in a suitable solvent, typically methanol. This results in the formation of two diastereomeric salts: ((S)-1-cyclohexylethylammonium)-(+)-tartrate and ((R)-1-cyclohexylethylammonium)-(+)-tartrate.
-
Fractional Crystallization: Due to the difference in their crystal lattice energies and solvation properties, one of the diastereomeric salts is less soluble in the chosen solvent and will preferentially crystallize out of the solution upon cooling.
-
Isolation and Purification: The less soluble diastereomeric salt is isolated by filtration. This salt can be further purified by recrystallization to enhance the diastereomeric excess.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a strong base, such as sodium hydroxide (B78521), to deprotonate the ammonium ion and liberate the free enantiomerically enriched amine.
-
Extraction and Isolation: The free amine, being less soluble in aqueous solution, can be extracted into an organic solvent, dried, and isolated by distillation or evaporation of the solvent.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chiroptical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇N | [6][11] |
| Molecular Weight | 127.23 g/mol | [6][11] |
| Boiling Point | 60 °C at 12 mmHg | |
| Density | 0.856 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.4614 | |
| Specific Rotation ([α]²⁵/D, neat) | +3.5° | [11][12][13] |
Table 2: Representative Data for Chiral Resolution of 1-Phenylethylamine (B125046) with (+)-Tartaric Acid (Analogous System)
| Parameter | Value | Reference(s) |
| Resolving Agent | (+)-Tartaric Acid | [9] |
| Solvent | Methanol | [9] |
| Less Soluble Diastereomer | (-)-Amine-(+)-hydrogen tartrate salt | [9] |
| Yield of Diastereomeric Salt | 46-49% | [9] |
| Yield of Resolved (-)-Amine | 55-58% | [9] |
| Specific Rotation of Pure (-)-Amine | [α]²⁹D -39.4° (neat) | [9] |
| Enantiomeric Excess (ee) of Resolved Amine | >95% (GLC) |
Experimental Protocols
Synthesis of Racemic 1-Cyclohexylethylamine via Leuckart Reaction (Hypothetical Protocol)
Materials:
-
Cyclohexyl methyl ketone
-
Ammonium formate
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclohexyl methyl ketone (1.0 eq) and ammonium formate (3.0 eq).
-
Heat the mixture to 160-180 °C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Cool the reaction mixture to room temperature and add a 10% aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.
-
Cool the solution and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain racemic 1-cyclohexylethylamine.
Chiral Resolution of Racemic 1-Cyclohexylethylamine with (+)-Tartaric Acid (Generalized Protocol)
Materials:
-
Racemic 1-cyclohexylethylamine
-
(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (+)-tartaric acid (0.5 eq) in hot methanol.
-
To the hot solution, add racemic 1-cyclohexylethylamine (1.0 eq).
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The mother liquor can be processed to recover the other enantiomer.
-
Suspend the collected crystals in water and add a 10% sodium hydroxide solution until the salt is fully dissolved and the solution is basic.
-
Extract the liberated free amine with diethyl ether (3 x 30 mL).
-
Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the ether under reduced pressure to yield the enantiomerically enriched this compound.
-
Determine the specific rotation of the product using a polarimeter and calculate the enantiomeric excess.
Enantiomeric Excess (ee) Calculation:
The enantiomeric excess can be calculated from the observed specific rotation of the sample using the following formula[14]:
ee (%) = ([α]observed / [α]pure) x 100
Where:
-
[α]observed is the specific rotation of the resolved sample.
-
[α]pure is the specific rotation of the pure enantiomer (+3.5° for this compound).
Visualizations
Caption: Workflow for the synthesis and resolution of this compound.
Caption: Logical relationship in the chiral resolution process.
References
- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 5. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrabase.com [spectrabase.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. quora.com [quora.com]
- 11. This compound 98 17430-98-7 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. pubs.acs.org [pubs.acs.org]
(S)-(+)-1-Cyclohexylethylamine: A Technical Whitepaper on its Hypothesized Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-(+)-1-Cyclohexylethylamine is a chiral amine primarily utilized as a building block in the stereoselective synthesis of pharmaceuticals and agrochemicals.[1][2] While direct pharmacological studies on this compound are not available in the public domain, its structural analogy to endogenous trace amines and psychoactive compounds like phenylethylamine and amphetamine suggests a plausible, yet unconfirmed, mechanism of action. This technical guide explores the hypothesized interaction of this compound with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems. We detail the canonical TAAR1 signaling pathway, present standardized experimental protocols to test this hypothesis, and provide quantitative data for structurally related TAAR1 agonists to serve as a benchmark for future investigations.
Introduction and Current Understanding
This compound (PubChem CID: 5325951) is a chiral primary amine with a molecular formula of C₈H₁₇N.[3] Its primary application lies in organic synthesis, where it serves as a valuable chiral auxiliary or intermediate for creating complex molecules with specific stereochemistry, a critical feature for the biological activity of many pharmaceuticals.[1][2]
Despite its widespread use in synthesis, the intrinsic biological activity and mechanism of action of this compound remain largely uncharacterized. However, its core structure, a cyclohexyl group attached to an ethylamine (B1201723) moiety, bears a strong resemblance to β-phenylethylamine (β-PEA), a prototypical endogenous trace amine. Trace amines are a class of biogenic amines that, while present at much lower concentrations than classical monoamine neurotransmitters, exert significant modulatory effects on the central nervous system.[4] This structural similarity is the foundation for the hypothesis that this compound may act as a ligand for receptors that recognize endogenous trace amines, with the most likely candidate being the Trace Amine-Associated Receptor 1 (TAAR1).[4][5]
Hypothesized Pharmacological Target: Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor (GPCR) that was discovered in 2001 and is activated by trace amines (e.g., β-PEA, tyramine, octopamine) as well as amphetamine-like psychostimulants.[4][6][7] In the central nervous system, TAAR1 is expressed in key regions involved in monoaminergic regulation, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus.[8] Its activation is known to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a promising therapeutic target for neuropsychiatric disorders, including schizophrenia and depression.[5][8]
Given that this compound is an alkyl-substituted ethylamine, it fits the general structural motif of known TAAR1 agonists. The primary amine is a crucial feature for recognition by a conserved aspartic acid residue (D3.32) in the receptor's binding pocket.[9] The cyclohexyl group provides a bulky, hydrophobic substituent analogous to the phenyl ring of β-PEA. Therefore, it is hypothesized that this compound functions as a TAAR1 agonist.
Postulated Signaling Pathway
TAAR1 primarily couples to the stimulatory G-protein, Gαs.[8] Agonist binding to TAAR1 is hypothesized to trigger a conformational change, leading to the dissociation of GDP from the Gαs subunit and the binding of GTP. The activated Gαs-GTP complex then stimulates the enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like cAMP Response Element-Binding protein (CREB) and other signaling proteins like Extracellular signal-Regulated Kinase (ERK) 1/2, ultimately leading to a cellular response.[6][8]
Quantitative Data for TAAR1 Agonists
No quantitative binding affinity or functional potency data for this compound at TAAR1 or other CNS receptors is currently available. For comparative purposes, the following table summarizes such data for the endogenous agonist β-phenylethylamine and other representative TAAR1 agonists.
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Species | Reference |
| β-Phenylethylamine | TAAR1 | cAMP Accumulation | - | 138 | Human | [10] |
| p-Tyramine | TAAR1 | cAMP Accumulation | - | 35 | Human | [7] |
| Amphetamine | TAAR1 | cAMP Accumulation | - | 44 | Human | [7] |
| RO5263397 | TAAR1 | BRET (cAMP) | - | 1.8 | Human | [8] |
| RO5256390 | TAAR1 | - | - | 27 | Human | [4] |
Experimental Protocols for Target Validation
To validate the hypothesis that this compound acts as a TAAR1 agonist, the following standard experimental protocols are recommended.
Radioligand Competition Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the TAAR1 receptor.
Methodology:
-
Cell Culture & Membrane Preparation: HEK293 cells stably expressing human TAAR1 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation, then stored at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-EPPTB (a known TAAR1 antagonist) or another suitable radiolabeled TAAR1 ligand.
-
Incubation: In a 96-well plate, combine TAAR1-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific Binding: A parallel set of wells containing a high concentration of a known unlabeled TAAR1 ligand (e.g., unlabeled EPPTB) is used to determine non-specific binding.
-
Equilibration: Incubate the plates for 60-90 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This functional assay measures the ability of a test compound to stimulate TAAR1 and produce the second messenger cAMP, thereby determining its potency (EC₅₀) and efficacy (Eₘₐₓ).
Methodology:
-
Cell Culture: Use HEK293 cells stably or transiently expressing human TAAR1. Seed cells into 96-well plates and allow them to adhere overnight.
-
Assay Medium: A serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Compound Stimulation: Replace the culture medium with the assay medium. Add varying concentrations of the test compound (this compound) to the wells. Include a positive control (e.g., β-phenylethylamine) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).[8]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a full agonist).
Conclusion and Future Directions
This compound is a compound of interest due to its structural similarity to known neuroactive trace amines. The hypothesis that it acts as a TAAR1 agonist provides a clear and testable framework for its initial pharmacological characterization. The experimental protocols detailed herein represent the industry standard for assessing the affinity, potency, and efficacy of a compound at this receptor. Should this hypothesis be confirmed, further studies would be warranted to investigate its selectivity profile against other monoaminergic receptors and transporters, as well as its in vivo effects in animal models of neuropsychiatric conditions. Such research would be the first step in potentially transitioning this widely used synthetic building block into a lead compound for drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 17430-98-7 | Benchchem [benchchem.com]
- 3. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 9. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of (S)-(+)-1-Cyclohexylethylamine
An In-depth Guide for Researchers and Drug Development Professionals
(S)-(+)-1-Cyclohexylethylamine, a chiral primary amine, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its stereospecific configuration is often essential for the desired biological activity and efficacy of the final product. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and established methodologies for its synthesis and purification, tailored for professionals in research and development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally supplied as a colorless to pale yellow liquid.
Below is a summary of representative commercial suppliers and their typical offerings. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Purity/Grade | Available Quantities |
| Sigma-Aldrich (Merck) | ≥98%[1], 99% (ChiPros® by BASF)[2] | 5 g, 25 g, 100 g[1] |
| Chem-Impex | ≥99% (by GC and titration)[3] | 1 g, 5 g, 25 g[3] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5 g, 25 g |
| Aladdin Scientific | min 98% (GC)[4] | 1 g[4] |
| Smolecule | In Stock | Custom quantities |
| Alkali Scientific | --- | 5 g[5] |
| Cenmed Enterprises | >98.0% (GC)[6] | 5 g[6] |
| SpecAU | --- | 5 g, 25 g |
Physicochemical and Safety Data
A compilation of key physical, chemical, and safety data for this compound is presented below. This information has been aggregated from various supplier technical data sheets and safety data sheets (SDS).
| Property | Value |
| CAS Number | 17430-98-7[1][2][3] |
| Molecular Formula | C₈H₁₇N[3] |
| Molecular Weight | 127.23 g/mol [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid[3] |
| Purity | ≥98% to ≥99%[1][2][3] |
| Enantiomeric Excess (ee) | ≥95% to ≥98.5%[1][2] |
| Density | 0.856 g/mL at 25 °C[1][2] |
| Boiling Point | 60 °C at 12 mmHg[1][2] |
| Refractive Index (n20/D) | 1.4614[1][2] |
| Optical Rotation ([α]25/D) | +3.5° (neat)[1] |
| Flash Point | 52 °C (125.6 °F) - closed cup[1][2] |
| Hazard Codes (GHS) | H226, H314, H411[1][2] |
| Signal Word | Danger[1][2] |
Experimental Protocols
The synthesis of enantiomerically pure this compound is typically achieved through a two-stage process: the synthesis of the racemic mixture of 1-cyclohexylethylamine, followed by chiral resolution to isolate the desired (S)-enantiomer.
Protocol 1: Synthesis of Racemic 1-Cyclohexylethylamine via Reductive Amination
This protocol describes a general method for the synthesis of the racemic amine from acetylcyclohexane.
Materials:
-
Acetylcyclohexane
-
Ammonium (B1175870) acetate (B1210297) or ammonia
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)
-
Methanol (B129727) or other suitable solvent
-
Diethyl ether or other extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
In a round-bottom flask, dissolve acetylcyclohexane in methanol.
-
Add an excess of the aminating agent (e.g., 3-5 equivalents of ammonium acetate).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions. For catalytic hydrogenation, the reaction would be set up in a pressure vessel with a palladium on carbon catalyst under a hydrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 1-cyclohexylethylamine.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Chiral Resolution of Racemic 1-Cyclohexylethylamine using (+)-Tartaric Acid
This protocol outlines the classical method for resolving the racemic amine into its constituent enantiomers by forming diastereomeric salts.
Materials:
-
Racemic 1-cyclohexylethylamine
-
(+)-Tartaric acid (L-(+)-tartaric acid)
-
Methanol or ethanol
-
10% Sodium hydroxide (B78521) solution
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the racemic 1-cyclohexylethylamine in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, which is typically the ((S)-amine)-(+)-tartrate salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallization from methanol.
-
To recover the free this compound, suspend the diastereomeric salt crystals in water and add 10% sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The purity and enantiomeric excess should be determined by gas chromatography (GC) on a chiral column and by polarimetry.
Visualized Workflows
The following diagrams illustrate the key processes involved in obtaining enantiomerically pure this compound.
Caption: Synthesis and Resolution Workflow.
Caption: Quality Control Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3346636A - Production of cyclohexylamine - Google Patents [patents.google.com]
- 6. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-(+)-1-Cyclohexylethylamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Cyclohexylethylamine is a versatile chiral amine that serves as a valuable building block and control element in modern asymmetric synthesis. Its applications primarily fall into two main categories: as a chiral resolving agent for the separation of racemic mixtures of carboxylic acids and as a chiral auxiliary to direct the stereochemical outcome of covalent bond-forming reactions. This document provides detailed application notes, experimental protocols, and data interpretation for these key uses.
Application as a Chiral Resolving Agent
This compound is an effective resolving agent for racemic carboxylic acids. The principle of this classical resolution technique lies in the formation of diastereomeric salts with differential solubility. The chiral amine selectively reacts with a racemic mixture of a carboxylic acid to form two diastereomeric salts. Due to their different physical properties, one diastereomer can be selectively crystallized and separated, allowing for the isolation of the desired enantiomer of the carboxylic acid after regeneration.
Caption: Workflow for the resolution of a racemic carboxylic acid.
This protocol describes a general procedure for the resolution of racemic ibuprofen (B1674241) using this compound.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol by gently warming the mixture. In a separate container, dissolve an equimolar amount of this compound in 20 mL of methanol.
-
Slowly add the amine solution to the warm ibuprofen solution with constant stirring.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Separation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the enriched diastereomeric salt.
-
Recrystallization (Optional): For higher optical purity, the collected salt can be recrystallized from a minimal amount of hot methanol.
-
Acid Regeneration: Suspend the crystalline salt in 50 mL of diethyl ether and transfer the slurry to a separatory funnel. Add 50 mL of 2 M HCl and shake vigorously.
-
Separate the aqueous layer. Wash the organic layer with two 25 mL portions of deionized water, followed by one 25 mL portion of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
The enantiomeric excess (ee%) of the recovered ibuprofen should be determined by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
The following table presents illustrative data for a typical resolution of a racemic carboxylic acid.
| Parameter | Value |
| Starting Racemic Acid | 10.0 g |
| This compound | 6.16 g (1.0 eq) |
| Yield of Diastereomeric Salt | ~7.5 g |
| Yield of Enriched Carboxylic Acid | ~4.2 g (~84% of one enantiomer) |
| Enantiomeric Excess (ee%) | >95% (after one crystallization) |
Application as a Chiral Auxiliary in Diastereoselective Synthesis
While less documented in readily available literature compared to other chiral amines, the structural characteristics of this compound make it a viable candidate for use as a chiral auxiliary. In this application, the chiral amine is covalently attached to a prochiral substrate, typically forming a chiral amide. The steric bulk of the cyclohexyl group can then effectively shield one face of the enolate derived from the amide, directing the approach of an electrophile to the opposite face, thereby controlling the formation of a new stereocenter.
Caption: Conceptual workflow for diastereoselective alkylation.
Disclaimer: The following protocol is a conceptualized procedure based on established methodologies for analogous chiral amine auxiliaries, such as (S)-α-phenylethylamine. Specific reaction conditions and outcomes would require experimental optimization.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution
-
Alkylating agent (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Amide Formation: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, slowly add propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract the product with DCM. Dry the organic layer and concentrate to obtain the chiral propionamide.
-
Enolate Formation and Alkylation: Dissolve the chiral amide in anhydrous THF and cool to -78 °C. Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 1 hour to form the enolate. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers, dry, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis.
-
Auxiliary Cleavage: Reflux the alkylated amide in 6 M HCl for 12-24 hours. After cooling, extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary (as its hydrochloride salt). The aqueous layer contains the enantiomerically enriched carboxylic acid.
This table provides a hypothetical summary of expected outcomes for the diastereoselective alkylation.
| Entry | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | 90:10 | 85 |
| 2 | BnBr | 95:5 | 90 |
| 3 | Allyl-Br | 92:8 | 88 |
Note: The stereochemical outcome is dependent on the formation of a specific enolate geometry (Z or E) and the facial bias imposed by the chiral auxiliary. The bulky cyclohexyl group is expected to effectively block one face of the enolate, leading to high diastereoselectivity. The cleavage of the auxiliary under harsh acidic or basic conditions can sometimes lead to partial racemization of the final product, which should be assessed.
These application notes provide a framework for the utilization of this compound in key asymmetric transformations. While its use as a resolving agent is well-established, its application as a chiral auxiliary represents an area for further research and development.
(S)-(+)-1-Cyclohexylethylamine as a Chiral Auxiliary in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-1-Cyclohexylethylamine is a valuable chiral amine employed as a chiral auxiliary in asymmetric synthesis. Its utility stems from its steric bulk and the presence of a stereogenic center, which allows for effective facial discrimination in the reactions of prochiral substrates. This temporary incorporation of chirality guides the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
The bulky cyclohexyl group plays a crucial role in creating a sterically hindered environment, forcing reagents to approach the reactive center from the less hindered face. This principle is central to its application in key transformations such as diastereoselective alkylation of carbonyl compounds and asymmetric Michael additions. These methods are instrumental in the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules.
Key Applications
The primary applications of this compound as a chiral auxiliary lie in the formation of chiral imines and amides, which then undergo diastereoselective reactions.
1. Diastereoselective Alkylation of Carbonyl Compounds: Imines formed from the condensation of this compound with aldehydes or ketones can be deprotonated to form chiral enamines or azaenolates. The subsequent alkylation of these intermediates proceeds with high diastereoselectivity due to the steric hindrance imposed by the cyclohexyl group, which directs the approach of the electrophile.
2. Asymmetric Michael Addition: Chiral imines derived from this compound are effective substrates for asymmetric conjugate additions. The chiral auxiliary shields one face of the imine, directing the nucleophilic attack of organometallic reagents or other nucleophiles to the opposite face, leading to the formation of chiral β-amino acids and their derivatives with good stereocontrol.
Data Presentation
Table 1: Representative Data for Diastereoselective Alkylation of a Chiral Imine
| Entry | Electrophile (R-X) | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| 1 | CH₃I | THF | -78 | 85 | >95 |
| 2 | CH₃CH₂Br | THF | -78 | 82 | >95 |
| 3 | PhCH₂Br | THF | -78 | 90 | >95 |
Table 2: Representative Data for Asymmetric Michael Addition to a Chiral Imine
| Entry | Nucleophile (Nu⁻) | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| 1 | MeMgBr | Chalcone | Toluene (B28343) | -78 | 75 | 90 |
| 2 | Et₂Zn | Ethyl crotonate | THF | -40 | 80 | 92 |
| 3 | PhLi | Cyclohexenone | Et₂O | -78 | 70 | 88 |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound as a chiral auxiliary.
Protocol 1: Formation of a Chiral Imine from an Aldehyde
Materials:
-
Propanal
-
This compound
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dean-Stark trap (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if using Dean-Stark)
Procedure:
-
To a solution of propanal (1.0 eq) in anhydrous dichloromethane, add this compound (1.0 eq).
-
Add anhydrous magnesium sulfate (2.0 eq) to the solution to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Alternatively, for faster reaction times, the reaction can be performed in toluene with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, filter off the magnesium sulfate and wash the solid with anhydrous dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation of a Chiral Imine
Materials:
-
Chiral imine from Protocol 1
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., iodomethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or other suitable glassware for air-sensitive reactions
Procedure:
-
Dissolve the chiral imine (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise to the cooled imine solution.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the azaenolate.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 3: Asymmetric Michael Addition to a Chiral Imine
Materials:
-
Chiral imine
-
Grignard reagent (e.g., methylmagnesium bromide in Et₂O)
-
α,β-Unsaturated carbonyl compound (e.g., chalcone)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the chiral imine (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in anhydrous toluene dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
Materials:
-
Product from Protocol 2 or 3
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the product containing the chiral auxiliary in diethyl ether.
-
Add an equal volume of 1 M aqueous HCl and stir vigorously at room temperature for 4-12 hours, or until hydrolysis is complete (monitored by TLC).
-
Separate the aqueous and organic layers.
-
The aqueous layer contains the protonated this compound hydrochloride, which can be recovered by basification and extraction.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude chiral product.
-
Further purification can be achieved by chromatography or distillation.
Visualizations
Application of (S)-(+)-1-Cyclohexylethylamine as a Resolving Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-1-Cyclohexylethylamine is a chiral amine widely employed as a resolving agent in the pharmaceutical and fine chemical industries. Its primary application lies in the separation of enantiomers from a racemic mixture, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This process, known as chiral resolution, is most commonly achieved through the formation of diastereomeric salts.
The fundamental principle involves the reaction of a racemic acid with the enantiomerically pure this compound. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit different solubilities in a given solvent. This disparity in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the resolved enantiomer of the acid can be liberated from the purified diastereomeric salt.
Core Principles of Diastereomeric Salt Resolution
The successful resolution of a racemic acid using this compound hinges on the following key steps:
-
Diastereomeric Salt Formation: The racemic acid (a mixture of R- and S-enantiomers) is reacted with the single enantiomer resolving agent, this compound. This acid-base reaction forms two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine).
-
Fractional Crystallization: Due to their different physicochemical properties, one of the diastereomeric salts will be less soluble in a specific solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer can be selectively precipitated.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a strong acid to break the salt and regenerate the enantiomerically enriched carboxylic acid and the resolving agent. The resolving agent can often be recovered and recycled.
Application Example: Resolution of Racemic 2-Phenylpropionic Acid
This section provides a detailed protocol for the chiral resolution of racemic 2-phenylpropionic acid using this compound.
Experimental Protocol
1. Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (66.6 mmol) of racemic 2-phenylpropionic acid in 100 mL of methanol.
-
To this solution, add 8.47 g (66.6 mmol) of this compound.
-
Gently heat the mixture with stirring until a clear solution is obtained.
2. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt, if available.
-
Once crystallization begins, allow the flask to stand undisturbed at room temperature for 2 hours, and then place it in an ice bath for an additional 2 hours to maximize the yield of the crystalline salt.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals in a vacuum oven at 40°C to a constant weight. This first crop of crystals will be enriched in one diastereomer.
-
For higher purity, the obtained crystals can be recrystallized from a minimal amount of hot methanol.
3. Liberation of the Enantiomerically Enriched 2-Phenylpropionic Acid:
-
Suspend the purified diastereomeric salt in 50 mL of water.
-
Add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. This will cause the enantiomerically enriched 2-phenylpropionic acid to precipitate.
-
Extract the aqueous suspension three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 20 mL of brine.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-phenylpropionic acid.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved 2-phenylpropionic acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to its methyl ester followed by analysis on a chiral gas chromatography (GC) column.
Quantitative Data
| Parameter | Value |
| Racemic 2-Phenylpropionic Acid | 10.0 g |
| This compound | 8.47 g |
| Yield of Diastereomeric Salt (1st crop) | ~6.5 g |
| Yield of Enriched 2-Phenylpropionic Acid | ~4.2 g |
| Enantiomeric Excess (e.e.) of Resolved Acid | >90% (after one crystallization) |
| Specific Rotation of Resolved Acid | [α]D20 = + specific value (in a specified solvent) |
Note: The yield and enantiomeric excess can be further improved by subsequent recrystallizations of the diastereomeric salt.
Visualizing the Workflow
The following diagrams illustrate the key processes in the application of this compound as a resolving agent.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Caption: Key Chemical Structures in the Resolution Process.
Troubleshooting and Optimization
-
No Crystallization: If crystals do not form, try scratching the inner surface of the flask, adding a seed crystal, or slowly evaporating the solvent. Alternatively, a different solvent or a mixture of solvents can be screened.
-
Low Enantiomeric Excess: If the e.e. of the resolved acid is low, one or more recrystallizations of the diastereomeric salt are necessary. The purity of each crop of crystals should be monitored.
-
"Oiling Out": If the diastereomeric salt separates as an oil rather than a solid, this can sometimes be rectified by using a more dilute solution, changing the solvent, or lowering the crystallization temperature more slowly.
-
Double Salt Formation: In some cases, a "double salt" may form, where both diastereomers co-crystallize, leading to poor or no resolution. This phenomenon is dependent on the specific acid, resolving agent, and solvent system. If this occurs, screening for a different resolving agent or solvent is necessary.
Conclusion
This compound is a valuable and effective resolving agent for the separation of racemic acids. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method for obtaining enantiomerically pure compounds. The success of the resolution is highly dependent on the careful selection of the solvent system and the optimization of crystallization conditions. The provided protocol for the resolution of 2-phenylpropionic acid serves as a general guideline that can be adapted for the resolution of other racemic acids.
Application Notes and Protocols for Chiral Resolution Using (S)-(+)-1-Cyclohexylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a classical yet powerful and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be regenerated from the separated diastereomeric salt.
(S)-(+)-1-Cyclohexylethylamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its rigid cyclohexyl group can provide the necessary steric interactions to induce significant differences in the crystal packing and solubility of the resulting diastereomeric salts, facilitating their separation.
This document provides a detailed protocol for the chiral resolution of racemic carboxylic acids using this compound, including a case study on the attempted resolution of chloromandelic acids to illustrate the principles and potential challenges of the technique.
Principle of Chiral Resolution
The fundamental principle of chiral resolution via diastereomeric salt formation is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The process can be summarized in the following key steps:
-
Diastereomeric Salt Formation: A racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral amine, this compound. This acid-base reaction yields a mixture of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine).
-
Fractional Crystallization: Due to their different spatial arrangements, the two diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.
-
Isolation of the Less Soluble Diastereomer: The crystallized diastereomeric salt is isolated by filtration. The purity of this salt can often be enhanced by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the ionic bond and regenerate the resolved enantiomer of the carboxylic acid and the chiral resolving agent. The resolving agent can often be recovered and reused.
Experimental Protocols
This section provides a general, adaptable protocol for the chiral resolution of a racemic carboxylic acid using this compound, followed by a specific case study.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
Materials:
-
Racemic carboxylic acid
-
This compound (enantiomeric excess ≥98.5%)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, dichloromethane (B109758), or mixtures thereof)
-
Hexane (or other anti-solvent)
-
Dilute strong acid (e.g., 1 M HCl)
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and equipment (reaction flask, condenser, stirrer, filtration apparatus, separatory funnel, rotary evaporator)
Procedure:
Step 1: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent in a reaction flask. The choice of solvent is critical and may require screening to find a system where the diastereomeric salts have a significant solubility difference.
-
In a separate container, dissolve this compound (0.5 to 1.0 equivalent) in a small amount of the same solvent.
-
Slowly add the solution of the chiral amine to the solution of the racemic acid with stirring. The mixture may be gently heated to ensure complete dissolution and salt formation.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may enhance the yield. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.
-
If crystallization does not occur, an anti-solvent (a solvent in which the salts are poorly soluble, such as hexane) can be added dropwise until turbidity is observed, followed by cooling.
Step 2: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove the mother liquor containing the more soluble diastereomer.
-
The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent.
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent.
-
With vigorous stirring, slowly add a dilute strong acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH 1-2). This will protonate the carboxylate, liberating the free carboxylic acid into the organic layer, while the protonated this compound will remain in the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with one or two additional portions of the organic solvent to ensure complete recovery of the carboxylic acid.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Step 4: Analysis
-
Determine the yield of the resolved carboxylic acid.
-
Measure the specific rotation using a polarimeter.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.
Case Study: Attempted Resolution of Racemic 2-Chloromandelic and 4-Chloromandelic Acids
This case study, based on published research, illustrates a scenario where chiral resolution with this compound was unsuccessful due to the formation of a double salt. This highlights the empirical nature of developing a successful resolution protocol.
Objective: To resolve racemic 2-chloromandelic acid and 4-chloromandelic acid using this compound.
Experimental Protocol (based on Faigl et al., 2021): [1][2]
-
Diastereomeric Salt Formation: An equimolar mixture of 60 mg of racemic 2-chloromandelic acid (or 4-chloromandelic acid) and 40 mg of this compound was dissolved in a saturated dichloromethane solution.
-
Crystallization: Hexane was added as a precipitant to induce crystallization.
-
Isolation: The resulting precipitate was collected by filtration and washed with hexane.
Results and Discussion:
The experiment resulted in the formation of a "double salt," which is a salt crystal containing a 1:1 ratio of the R- and S-enantiomers of the chloromandelic acid along with the resolving agent.[1][2] Consequently, there was no significant enantiomeric discrimination, and the enantiomeric excess of the recovered chloromandelic acid was practically zero.[2]
This outcome underscores a critical consideration in chiral resolution: the relative stability and crystallization tendency of the diastereomeric salts versus a double salt. In this instance, the double salt was preferentially formed, preventing the desired separation. This case study emphasizes the necessity of experimental screening of resolving agents and crystallization solvents to identify a system that favors the crystallization of one diastereomer over the other, or over a double salt.
Data Presentation
The following table summarizes the experimental data from the case study of the attempted resolution of chloromandelic acids.
| Racemic Compound | Resolving Agent | Solvent System | Molar Ratio (Acid:Amine) | Outcome | Enantiomeric Excess (ee) | Reference |
| 2-Chloromandelic Acid | This compound | Dichloromethane/Hexane | 1:1 | Double salt formation | ~0% | [1][2] |
| 4-Chloromandelic Acid | This compound | Dichloromethane/Hexane | 1:1 | Double salt formation | ~0% | [1][2] |
Visualizations
Workflow for Chiral Resolution by Diastereomeric Salt Formation
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Logical Relationship in the Case Study of Chloromandelic Acid Resolution
Caption: Outcome of the attempted chiral resolution of chloromandelic acid.
Conclusion
This compound is a valuable chiral resolving agent for the separation of racemic carboxylic acids. The success of the resolution is highly dependent on the specific interactions between the acid and the amine, which dictate the relative solubilities of the resulting diastereomeric salts. As demonstrated by the case study of chloromandelic acids, the formation of a double salt can preclude successful resolution. Therefore, a systematic experimental screening of solvents and conditions is crucial for developing an effective chiral resolution protocol. The general procedure outlined in this document provides a robust starting point for researchers to develop specific protocols for their target racemic acids.
References
Application of (S)-(+)-1-Cyclohexylethylamine in the Synthesis of Chiral Pharmaceutical Intermediates
(S)-(+)-1-Cyclohexylethylamine is a versatile and economically significant chiral amine employed as a crucial building block and resolving agent in the synthesis of enantiomerically pure pharmaceutical intermediates. Its robust chemical properties and well-defined stereochemistry make it an invaluable tool for researchers, scientists, and drug development professionals in the creation of complex chiral molecules. This document provides detailed application notes and protocols for the use of this compound, focusing on its role as a chiral resolving agent for the production of key pharmaceutical precursors.
Core Applications in Pharmaceutical Synthesis
This compound serves multiple functions in the synthesis of active pharmaceutical ingredients (APIs), primarily as:
-
A Chiral Building Block: Its inherent chirality is incorporated directly into the final molecular structure of the API, providing the necessary stereochemistry for biological activity.[1]
-
A Chiral Auxiliary: It can be temporarily attached to a prochiral substrate to direct a chemical transformation in a stereoselective manner, after which it is cleaved and can often be recovered.
-
A Chiral Resolving Agent: This is one of its most common applications, where it is used to separate racemic mixtures of acidic compounds, such as carboxylic acids, into their individual enantiomers.[2][3] This is achieved through the formation of diastereomeric salts, which have different physical properties and can be separated by methods like fractional crystallization.
One notable application of this compound as a chiral resolving agent is in the separation of racemic 2-chloromandelic acid. Enantiomerically pure 2-chloromandelic acid is a vital intermediate in the synthesis of several pharmaceuticals, including the antiplatelet agent Clopidogrel.
Resolution of Racemic 2-Chloromandelic Acid
The following protocol details the resolution of racemic 2-chloromandelic acid using this compound to yield the diastereomeric salts, which can then be separated to isolate the desired enantiomer of the acid.
Experimental Protocol: Diastereomeric Salt Formation and Separation
Objective: To resolve racemic 2-chloromandelic acid by forming diastereomeric salts with this compound and separating them based on their differential solubility.
Materials:
-
Racemic 2-chloromandelic acid
-
This compound
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Standard laboratory glassware and equipment (reaction flask, condenser, filtration apparatus, etc.)
Procedure:
-
Salt Formation:
-
In a suitable reaction flask, dissolve racemic 2-chloromandelic acid (1.0 equivalent) in methanol at room temperature.
-
To this solution, add this compound (0.5 to 1.0 equivalents) dropwise while stirring. The addition may be exothermic.
-
Stir the resulting mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for complete salt formation.
-
-
Fractional Crystallization:
-
The diastereomeric salt of the desired enantiomer of 2-chloromandelic acid with this compound is typically less soluble and will precipitate out of the solution.
-
The crystallization process can be encouraged by slowly cooling the mixture or by the gradual addition of a less polar solvent, such as diethyl ether, until turbidity is observed.
-
Allow the mixture to stand at a reduced temperature (e.g., 0-5 °C) for a sufficient time to maximize the precipitation of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt cake with a small amount of cold methanol or a methanol/diethyl ether mixture to remove any soluble impurities and the more soluble diastereomeric salt.
-
The collected salt can be further purified by recrystallization from a suitable solvent system to enhance its diastereomeric purity.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the isolated diastereomeric salt in water.
-
Acidify the mixture with a strong acid, such as hydrochloric acid, to a low pH (e.g., pH 1-2). This will protonate the carboxylate and break the salt.
-
Extract the liberated enantiomerically pure 2-chloromandelic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the desired enantiomer of 2-chloromandelic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step, which contains the hydrochloride salt of this compound, can be basified with a strong base like sodium hydroxide to a high pH (e.g., pH 12-14).
-
The free this compound can then be extracted with an organic solvent, dried, and distilled for recycling.
-
Quantitative Data
The efficiency of the resolution process is evaluated based on the yield and the enantiomeric excess (e.e.) of the isolated 2-chloromandelic acid. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
| Parameter | Typical Value |
| Yield of Diastereomeric Salt | Varies depending on stoichiometry and crystallization conditions |
| Enantiomeric Excess (e.e.) of Resolved Acid | >98% after recrystallization |
| Recovery of Chiral Amine | Typically high, >90% |
Visualization of the Resolution Process
The logical workflow for the resolution of a racemic acid using a chiral amine can be visualized as follows:
References
- 1. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-(+)-1-Cyclohexylethylamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that serves as a versatile and indispensable building block in modern organic chemistry.[1] Its robust stereochemical identity makes it a crucial reagent for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific 3D arrangement.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in several key asymmetric transformations.
Physicochemical Properties and Safety Data
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇N | [2] |
| Molecular Weight | 127.23 g/mol | [3] |
| CAS Number | 17430-98-7 | [2] |
| Appearance | Liquid | |
| Density | 0.856 g/mL at 25 °C | |
| Boiling Point | 60 °C at 12 mmHg | |
| Optical Rotation | [α]25/D +3.5°, neat | |
| Enantiomeric Excess | ≥98.5% | |
| Safety Hazards | Flammable liquid, Causes severe skin burns and eye damage, Toxic to aquatic life. | [3] |
Core Applications Overview
This compound is primarily utilized in three major roles within asymmetric synthesis: as a chiral resolving agent, as a chiral auxiliary to direct stereoselective reactions, and as a precursor for the synthesis of chiral ligands for catalysis.[1]
Application Note 1: Chiral Resolution of Racemic Acids
Principle: One of the most classical and industrially relevant applications is the resolution of racemic acids. This method relies on the reaction of the chiral amine with a racemic acid to form a pair of diastereomeric salts.[1] Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. This difference allows for the separation of one diastereomer by fractional crystallization. The purified diastereomeric salt is then treated with an acid or base to break the ionic bond, liberating the enantiomerically pure acid and recovering the resolving agent.
General Protocol for Chiral Resolution
This protocol provides a general methodology for the resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is often required for specific substrates.
Materials:
-
Racemic carboxylic acid
-
This compound (0.5 - 1.0 equivalents)
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, or mixtures)
-
Standard laboratory glassware (flask, condenser)
-
Filtration apparatus (Büchner funnel)
-
Dilute HCl and NaOH solutions
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equiv.) in a minimal amount of the chosen heated solvent.
-
In a separate container, dissolve this compound (0.5-1.0 equiv.) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring. The mixture may become cloudy or a precipitate may form immediately.
-
Heat the mixture to reflux until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or seeding with a small crystal. For improved yields, the flask can be stored at a lower temperature (e.g., 4 °C) overnight.
-
Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold solvent. The filtrate contains the more soluble diastereomer.
-
Liberation of the Enantiopure Acid: Suspend the collected crystals in water and add an organic extraction solvent.
-
Acidify the aqueous layer with dilute HCl (e.g., 1M HCl) until the pH is ~1-2 to protonate the carboxylic acid.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.
-
Recovery of Chiral Amine: The aqueous layer from the previous step contains the protonated chiral amine. Basify this layer with dilute NaOH to a pH of ~12-13 and extract with an organic solvent to recover the this compound.
-
Analysis: Dry the combined organic extracts from step 9 (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. Determine the enantiomeric excess (ee) via chiral HPLC or by measuring the optical rotation.
Application Note 2: Asymmetric Alkylation via Chiral Auxiliary
Principle: this compound can be used as a chiral auxiliary to direct the asymmetric alkylation of prochiral ketones. The amine is first converted into a chiral lithium amide base in situ. This bulky chiral base then selectively deprotonates one of the two enantiotopic α-protons of a symmetric ketone, creating a chiral, non-racemic enolate.[4] Subsequent trapping of this enolate with an electrophile (e.g., an alkyl halide) proceeds with high stereocontrol, leading to the formation of an optically active α-alkylated ketone.[4]
Protocol for Asymmetric Alkylation of Cyclohexanone (B45756)
This protocol is adapted from established procedures for asymmetric alkylation using chiral lithium amide bases.[4]
Materials:
-
This compound (1.1 equiv.)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv.)
-
Cyclohexanone (1.0 equiv.), freshly distilled
-
Alkylating agent (e.g., Benzyl bromide, 1.2 equiv.)
-
Saturated aqueous NH₄Cl solution
-
Standard flame-dried glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Formation of Chiral Base: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and this compound (1.1 equiv.).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equiv.) dropwise to the stirred solution. A color change or precipitation may be observed.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
Enolate Formation: To the freshly prepared chiral base solution at -78 °C, add freshly distilled cyclohexanone (1.0 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for the formation of the chiral lithium enolate.
-
Alkylation: Add the alkylating agent (1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Continue stirring at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-alkylcyclohexanone. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Application Note 3: Synthesis of Chiral Schiff Base Ligands
Principle: this compound is a valuable precursor for synthesizing chiral Schiff base (imine) ligands. These ligands are prepared through a straightforward condensation reaction between the primary amine and a carbonyl compound (aldehyde or ketone).[1] The resulting C₂-symmetric ligands can be used in asymmetric catalysis, for example, in the hydroformylation of olefins.[1]
Protocol for Synthesis of a Diimine Ligand
This protocol describes the synthesis of a C₂-symmetric diimine ligand from this compound and glyoxal (B1671930).[1]
Materials:
-
This compound
-
Glyoxal (40 wt% aqueous solution)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 equiv.) in ethanol.
-
Add glyoxal (40 wt% aqueous solution, 1.0 equiv.) dropwise to the amine solution with stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours. The progress can be monitored by TLC.
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure diimine ligand.
Data Presentation: Application in Asymmetric Catalysis
The diimine ligand synthesized above can be further modified and used in asymmetric catalysis. The table below summarizes reported results for the application of a derived aminophosphine (B1255530) ligand in the asymmetric hydroformylation of olefins.[1]
| Entry | Olefin Substrate | Yield (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee, %) |
| 1 | Styrene | >95 | 85:15 | 51 |
| 2 | Vinyl Acetate | >95 | 80:20 | 45 |
References
Application Notes and Protocols for the Large-Scale Synthesis of Optically Active Amines Using (S)-(+)-1-Cyclohexylethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of optically active amines utilizing (S)-(+)-1-Cyclohexylethylamine. This versatile chiral amine serves as an effective resolving agent for racemic carboxylic acids and a foundational building block for chiral auxiliaries in asymmetric synthesis. The methodologies outlined below are critical for the development of enantiomerically pure active pharmaceutical ingredients (APIs) and other fine chemicals.
Introduction
This compound [C₆H₁₁CH(CH₃)NH₂] is a chiral primary amine valued in stereoselective organic synthesis. Its utility stems from its ability to form diastereomeric salts with racemic carboxylic acids, which can then be separated by fractional crystallization. Additionally, it can be incorporated into molecules as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. This document details two primary applications: its use as a chiral resolving agent and its role in the diastereoselective synthesis of α-substituted chiral amines.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents and reaction conditions.
| Property | Value |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| Appearance | Liquid |
| Boiling Point | 60 °C at 12 mmHg |
| Density | 0.856 g/mL at 25 °C |
| Optical Purity | Enantiomeric excess: ≥98.5% |
| Refractive Index | n20/D 1.4614 (lit.) |
Application 1: Diastereomeric Salt Resolution of Racemic Carboxylic Acids
Diastereomeric salt formation is a classical and industrially scalable method for the separation of enantiomers.[1][2] The process involves the reaction of a racemic carboxylic acid with the enantiomerically pure this compound to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]
Principle of Diastereomeric Salt Resolution
The reaction of a racemic carboxylic acid (containing both R and S enantiomers) with this compound forms two diastereomeric salts: (R-acid)·(S-amine) and (S-acid)·(S-amine). Due to their different three-dimensional structures, these diastereomers exhibit different solubilities in a given solvent system. This allows one diastereomer to preferentially crystallize, enabling its separation from the more soluble diastereomer which remains in the mother liquor. The desired enantiomer of the carboxylic acid is then recovered from the isolated salt by treatment with a strong acid.
Experimental Protocol: Resolution of Racemic Ibuprofen (B1674241)
This protocol describes the resolution of racemic ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), using this compound.
Materials:
-
Racemic Ibuprofen
-
This compound (≥99% ee)
-
2M Hydrochloric Acid
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for reaction, filtration, and extraction
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve racemic ibuprofen (1.0 equivalent) in methanol at an elevated temperature to ensure complete dissolution.
-
Slowly add this compound (0.5 to 1.0 equivalent) to the solution.
-
Stir the mixture and allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Recovery of the Optically Active Carboxylic Acid:
-
Dissolve the dried diastereomeric salt in water.
-
Acidify the solution to a pH of <2 by the dropwise addition of 2M hydrochloric acid. This will protonate the carboxylate and break the salt.
-
Extract the liberated optically active ibuprofen into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the extraction can be basified with a strong base (e.g., NaOH) to recover the this compound, which can then be extracted with an organic solvent.
-
Quantitative Data for Ibuprofen Resolution
The following table presents representative data for the resolution of racemic ibuprofen with a chiral amine.
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen |
| (S)-(-)-α-methylbenzylamine | Ethyl Acetate | 53% | 80% |
| N-methyl-D-glucamine | Not specified | - | - |
Application 2: Asymmetric Synthesis of Chiral Amines via a Chiral Auxiliary
This compound can be used as a chiral auxiliary to direct the stereoselective synthesis of α-substituted chiral amines. This is achieved by first forming a chiral imine, which is then subjected to a diastereoselective nucleophilic addition. Subsequent removal of the chiral auxiliary yields the desired optically active primary amine.
Principle of Asymmetric Induction
The chiral auxiliary, derived from this compound, creates a sterically hindered environment around the imine's C=N bond. This steric hindrance directs the approach of a nucleophile to one face of the imine, leading to the preferential formation of one diastereomer. The chiral auxiliary is then cleaved to provide the enantiomerically enriched primary amine.
Experimental Protocol: Asymmetric Synthesis of an α-Substituted Amine
This protocol outlines a general procedure for the asymmetric synthesis of a chiral primary amine using this compound as a chiral auxiliary.
Materials:
-
Prochiral ketone
-
This compound
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous toluene
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate
-
Standard glassware for anhydrous reactions
Procedure:
-
Formation of the Chiral Imine:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the prochiral ketone (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C and add titanium(IV) chloride (0.6 equivalents) dropwise.
-
Add triethylamine (1.2 equivalents) and allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the ketone is consumed.
-
Filter the reaction mixture through a pad of celite to remove titanium dioxide and concentrate the filtrate under reduced pressure to obtain the crude chiral imine.
-
-
Diastereoselective Nucleophilic Addition:
-
Dissolve the crude chiral imine in anhydrous diethyl ether or THF under an inert atmosphere and cool to -78 °C.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the crude diastereomeric addition product in ethanol.
-
Add a solution of hydroxylamine hydrochloride (3.0 equivalents) and sodium acetate (3.0 equivalents) in water.
-
Heat the mixture to reflux for 12-24 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether to remove the oxime of the chiral auxiliary.
-
Basify the aqueous layer with aqueous NaOH and extract the desired chiral primary amine with diethyl ether.
-
Dry the organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent to yield the optically active primary amine.
-
Representative Quantitative Data
The following table provides representative data for the diastereoselective addition of nucleophiles to imines derived from chiral amines.
| Chiral Auxiliary | Ketone | Nucleophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product |
| (S)-1-Phenylethylamine | Acetophenone | Phenylmagnesium bromide | >95:5 | >90% |
| (S)-1-Phenylethylamine | Propiophenone | Ethylmagnesium bromide | >90:10 | >85% |
Conclusion
This compound is a valuable and effective chiral reagent for the large-scale synthesis of optically active amines. Its application in diastereomeric salt resolution provides a robust and scalable method for the separation of racemic carboxylic acids. Furthermore, its use as a chiral auxiliary enables the highly stereoselective synthesis of chiral primary amines. The protocols provided herein offer a solid foundation for researchers and process chemists to develop and optimize the synthesis of enantiomerically pure compounds for pharmaceutical and other applications. Careful optimization of reaction conditions, including solvent, temperature, and stoichiometry, is crucial for achieving high yields and enantioselectivities.
References
The Pivotal Role of (S)-(+)-1-Cyclohexylethylamine in Chiral Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Cyclohexylethylamine has emerged as a critical chiral building block in the synthesis of advanced agrochemicals. Its inherent chirality is leveraged to produce enantiomerically pure or enriched pesticides and herbicides, leading to products with enhanced efficacy, greater selectivity, and improved environmental profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel herbicidal and fungicidal compounds.
Application Notes
This compound serves primarily as a chiral template or synthon in the development of new agrochemical active ingredients. The stereocenter of this amine is strategically incorporated into the final molecular structure to control the three-dimensional arrangement of atoms, which is often crucial for the biological activity of the agrochemical.
Key Applications:
-
Synthesis of Chiral Herbicides: By reacting this compound with various carboxylic acid chlorides or other electrophilic partners, novel amide-based herbicides can be synthesized. The specific stereochemistry imparted by the amine can lead to selective inhibition of biological pathways in target weeds while minimizing impact on crops and non-target organisms.
-
Development of Novel Fungicides: The amine is utilized to create chiral fungicides that can effectively combat a range of plant pathogens. The enantiomeric purity of these compounds can result in a more precise interaction with fungal enzymes or proteins, leading to enhanced fungicidal activity and a lower risk of resistance development.
Advantages of Using this compound:
-
High Enantiomeric Purity: Commercially available with high enantiomeric excess, ensuring the stereochemical integrity of the final product.
-
Versatile Chemical Handle: The primary amine functionality allows for a wide range of chemical transformations, making it a versatile building block for a diverse library of potential agrochemicals.
-
Improved Biological Activity: The introduction of a specific stereocenter can significantly increase the biological efficacy of the resulting agrochemical compared to its racemic counterpart.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a novel herbicidal N-(1-cyclohexylethyl)picolinamide derivative and a potential fungicidal amide, demonstrating the utility of this compound.
Protocol 1: Synthesis of a Chiral Herbicidal N-(1-Cyclohexylethyl)picolinamide Derivative
This protocol details the synthesis of a novel picolinamide (B142947) derivative with potential herbicidal activity.
Reaction Scheme:
Caption: Synthetic pathway for a chiral herbicidal picolinamide.
Materials:
-
Substituted Picolinic Acid
-
This compound (≥99% ee)
-
Thionyl Chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
To a solution of the substituted picolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude picolinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-((S)-1-cyclohexylethyl)picolinamide.
-
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) (HPLC) | Enantiomeric Excess (%) |
| N-((S)-1-Cyclohexylethyl)picolinamide (Example) | Substituted Picolinic Acid | SOCl₂, (S)-Amine, Et₃N, DCM | 75-85 | >98 | >99 |
Protocol 2: Synthesis of a Potential Chiral Fungicidal Amide
This protocol outlines the synthesis of a novel amide derivative with potential fungicidal properties.
Experimental Workflow:
Caption: Workflow for the synthesis of a potential fungicidal amide.
Materials:
-
Aromatic or Heterocyclic Carboxylic Acid
-
This compound (≥99% ee)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 18 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amide.
-
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) (LC-MS) | Biological Activity Target (Example) |
| Chiral Fungicidal Amide (Example) | Carboxylic Acid | HATU, (S)-Amine, DIPEA, DMF | 70-80 | >97 | Fungal respiratory chain |
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel agrochemicals. The protocols provided herein demonstrate its utility in creating enantiomerically pure herbicidal and fungicidal candidates. The use of such chiral molecules is a key strategy in the development of next-generation crop protection agents with improved performance and a more favorable toxicological and environmental profile. Researchers are encouraged to adapt these methodologies to explore a wider range of chemical space in the quest for innovative and sustainable agricultural solutions.
Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids using (S)-(+)-1-Cyclohexylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. (S)-(+)-1-Cyclohexylethylamine is a chiral resolving agent frequently employed for the separation of racemic carboxylic acids through the formation of diastereomeric salts. This method leverages the different physicochemical properties of diastereomers, such as solubility, to enable their separation by fractional crystallization.
These application notes provide an overview of the principles, experimental protocols, and representative data for the chiral resolution of carboxylic acids using this compound.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1] This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral base, in this case, this compound. The resulting acid-base reaction forms two diastereomeric salts:
-
((R)-Carboxylic Acid) • ((S)-1-Cyclohexylethylamine)
-
((S)-Carboxylic Acid) • ((S)-1-Cyclohexylethylamine)
These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. Subsequently, the resolved carboxylic acid enantiomer can be liberated from the purified diastereomeric salt by treatment with an acid.
Data Presentation
The efficiency of chiral resolution can be evaluated by the yield and the enantiomeric excess (e.e.) of the resolved carboxylic acid. The following table summarizes representative quantitative data for the resolution of various carboxylic acids using chiral amines. While specific data for this compound is not available for all examples, the presented data illustrates typical outcomes for this class of resolution.
| Racemic Carboxylic Acid | Chiral Resolving Agent | Solvent | Yield of Resolved Acid | Enantiomeric Excess (e.e.) | Reference |
| trans-1,2-Cyclohexanedicarboxylic Acid | (S)-phenylethylamine | Not Specified | High | 97% | [2] |
| Cyclohex-3-ene-1-carboxylic acid | Chiral phenylethylamine | Acetone | 33.7% (R-isomer), 33.5% (S-isomer) | >99% | [3] |
| Mandelic Acid Derivative | (L)-proline amide | Dioxane | 25% | 92% | [4] |
| trans-2-(N-benzyl)amino-1-cyclohexanol (resolved with mandelic acid) | (S)-Mandelic Acid | Not Specified | 90-93% | >99% | [2] |
| Ibuprofen (B1674241) | (S)-(-)-1-phenethylamine | Water | Not Specified | Not Specified | [5] |
Experimental Protocols
The following are detailed protocols for the chiral resolution of a generic racemic carboxylic acid and a specific protocol for the resolution of racemic ibuprofen as an illustrative example.
Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
This protocol outlines the general steps for the diastereomeric salt crystallization of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for each specific carboxylic acid.
Materials:
-
Racemic carboxylic acid
-
This compound (enantiomerically pure)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution (for recovery of the resolving agent)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Filter paper and Buchner funnel
-
Crystallization dish or Erlenmeyer flask
Procedure:
-
Salt Formation and Solvent Screening:
-
Dissolve a known amount of the racemic carboxylic acid in a minimal amount of a suitable heated solvent or solvent mixture in an Erlenmeyer flask.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, the solution can be further cooled in an ice bath or refrigerator. Seeding with a small crystal of the desired diastereomeric salt can also initiate crystallization.
-
The choice of solvent is critical. A good solvent will have a significant difference in solubility for the two diastereomeric salts.[6]
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Once crystals have formed, collect them by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the more soluble diastereomeric salt.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable fresh solvent.
-
Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to recrystallize.
-
Collect the purified crystals by vacuum filtration.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[6]
-
Acidify the aqueous layer by the slow addition of 1 M HCl with stirring until the pH is acidic (typically pH 1-2).
-
Separate the organic layer containing the free carboxylic acid.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis of Enantiomeric Excess (e.e.):
-
Determine the enantiomeric excess of the resolved carboxylic acid using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.
-
Protocol 2: Resolution of Racemic Ibuprofen (Representative Protocol)
This protocol is adapted from procedures for resolving profens and serves as a practical example.[5]
Materials:
-
Racemic ibuprofen
-
This compound
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 100 mL Erlenmeyer flask, dissolve 2.06 g (10 mmol) of racemic ibuprofen in 50 mL of methanol.
-
Warm the solution gently to ensure complete dissolution.
-
In a separate small beaker, dissolve 1.27 g (10 mmol) of this compound in 10 mL of methanol.
-
Slowly add the amine solution to the warm ibuprofen solution with constant stirring.
-
Allow the solution to cool to room temperature, during which the less soluble diastereomeric salt ((S)-Ibuprofen • (S)-1-Cyclohexylethylamine) will begin to crystallize.
-
To maximize crystal formation, cool the flask in an ice bath for 30 minutes.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Allow the crystals to air dry.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Transfer the dried diastereomeric salt to a separatory funnel.
-
Add 20 mL of water and 20 mL of diethyl ether to the funnel.
-
Slowly add 1 M HCl dropwise with shaking until the aqueous layer is acidic (test with pH paper).
-
Shake the funnel vigorously to ensure the complete liberation of the carboxylic acid into the ether layer.
-
Separate the ether layer.
-
Extract the aqueous layer twice more with 10 mL portions of diethyl ether.
-
Combine all the ether extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the diethyl ether to obtain the enantiomerically enriched (S)-(+)-Ibuprofen.
-
-
Characterization:
-
Determine the yield of the recovered (S)-(+)-Ibuprofen.
-
Measure the enantiomeric excess using chiral HPLC.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid via diastereomeric salt crystallization.
Caption: General workflow for chiral resolution.
Logical Relationship in Diastereomer Formation
The following diagram illustrates the logical relationship between the starting materials and the resulting diastereomeric salts.
Caption: Formation of diastereomeric salts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemconnections.org [chemconnections.org]
- 3. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 4. murov.info [murov.info]
- 5. benchchem.com [benchchem.com]
- 6. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(+)-1-Cyclohexylethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(+)-1-Cyclohexylethylamine. The focus is on improving yield and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing enantiomerically pure this compound?
A1: The most prevalent commercial method involves a two-stage process. First, a racemic mixture of 1-Cyclohexylethylamine is synthesized, typically via reductive amination of a suitable ketone or aldehyde.[1] This is followed by a chiral resolution step, most commonly the crystallization of diastereomeric salts, to isolate the desired (S)-enantiomer.[2]
Q2: My overall yield is consistently below 50%. Is this normal?
A2: For a standard classical resolution, a yield approaching 50% is the theoretical maximum because the starting racemic mixture contains equal parts of the (S) and (R) enantiomers.[2] The process isolates one enantiomer, while the other is typically discarded in the mother liquor. To achieve yields greater than 50%, the undesired (R)-enantiomer must be racemized (converted back into the racemic mixture) and recycled into the resolution process.[3][4]
Q3: What are the alternatives to diastereomeric salt crystallization for obtaining the (S)-enantiomer?
A3: Asymmetric synthesis is the primary alternative to avoid the inherent 50% yield limitation of classical resolution.[2][5] This approach uses chiral catalysts or enzymes, such as imine reductases, to directly convert an achiral starting material into the desired chiral (S)-amine with high enantioselectivity.[6][7] Other methods include chiral column chromatography, although this is often more expensive and less scalable than crystallization.[3]
Q4: Which chiral resolving agents are commonly used for 1-Cyclohexylethylamine?
A4: Chiral acids are used to form diastereomeric salts with the racemic amine.[2] While specific examples for this exact amine require screening, common and effective resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid.[2][8] The choice of resolving agent is critical and is often determined empirically through screening.[8]
Troubleshooting Guides
Part 1: Reductive Amination
Q: I am observing low conversion of my starting material (acetylcyclohexane). What are the likely causes and solutions?
A: Low conversion is often due to inefficient imine formation or insufficient reduction.
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.
-
Solution: Add a catalytic amount of a weak acid (e.g., acetic acid) to catalyze imine formation.[9] You can also use a dehydrating agent or Dean-Stark apparatus to remove water and drive the equilibrium forward.
-
-
Poor Reducing Agent Activity: The reducing agent may be old, hydrated, or not potent enough under the reaction conditions.
-
Solution: Use a fresh, anhydrous reducing agent. While sodium borohydride (B1222165) (NaBH₄) can be used, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often more effective as they are more selective for the imine over the ketone and are stable in mildly acidic conditions used to promote imine formation.[1][10]
-
Q: My main impurity is cyclohexylethanol, resulting from the reduction of the starting ketone. How can I prevent this?
A: This indicates your reducing agent is not selective enough.
-
Problem: The reducing agent (e.g., NaBH₄) is reducing the ketone starting material faster than or concurrent with the imine.[9]
-
Solution 1 (Pre-formation of Imine): Allow the ketone and amine to stir together (with a catalytic acid, if necessary) for a period to form the imine before adding the reducing agent.[9] Monitor imine formation via TLC or NMR.
-
Solution 2 (Use a Milder Reductant): Switch to a reducing agent that is more selective for imines in the presence of ketones, such as sodium cyanoborohydride (NaBH₃CN).[1]
Q: I am struggling to isolate my amine product after the reaction. My acid-base extraction results in low recovery.
A: Amines can sometimes form emulsions or have unexpected solubility.
-
Problem: The amine hydrochloride salt may have some solubility in the organic phase, or the free amine may have some solubility in the aqueous phase, leading to loss during extraction.[11]
-
Solution 1 (Salting Out): After quenching the reaction and removing the solvent, dissolve the residue in a suitable organic solvent and add a solution of HCl (e.g., in ether or dioxane) to precipitate the amine as its hydrochloride salt.[11][12] This salt can then be collected by filtration.
-
Solution 2 (pH Adjustment): Ensure the pH is sufficiently high (>10-11) during the basic extraction step to ensure the amine is fully deprotonated and partitions into the organic layer.[13] Conversely, ensure the pH is sufficiently low (<2) during the acid extraction.
Part 2: Diastereomeric Salt Resolution
Q: During crystallization, my diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the salt comes out of solution as a liquid phase, which typically does not provide good purification.
-
Cause: The solubility of the salt is too low for the given temperature, or the solvent system is inappropriate.
-
Solution 1 (Solvent Screening): The choice of solvent is the most critical factor.[8] Screen a variety of solvents with different polarities and hydrogen-bonding capabilities.[8] Sometimes a solvent mixture (e.g., ethanol/water, isopropanol (B130326)/heptane) provides the ideal solubility characteristics.
-
Solution 2 (Optimize Temperature & Concentration): Start with a more dilute solution and allow it to cool very slowly. This gives the molecules time to orient into a crystal lattice. Seeding the solution with a previously formed crystal can also provide a template for growth.[13]
Q: The yield of my desired diastereomeric salt is very low, even after extensive cooling.
A: This suggests the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent, or the desired salt is simply too soluble.[13]
-
Solution 1 (Solvent/Resolving Agent Re-evaluation): A different solvent may increase the solubility difference between the two diastereomers.[8] It is also highly recommended to screen different chiral resolving agents, as each will produce a pair of diastereomeric salts with unique physical properties.[2]
-
Solution 2 (Concentration Adjustment): Before filtration, you can try to partially evaporate the solvent under reduced pressure to increase the concentration and force more of the less soluble salt out of solution.[13] Ensure this is done carefully to avoid precipitating the more soluble diastereomer.
Q: The enantiomeric excess (e.e.) of my final amine is insufficient after liberating it from the salt. How can I improve the purity?
A: The crystalline salt is likely not diastereomerically pure.
-
Solution 1 (Recrystallization): The most reliable method to improve purity is to perform one or more recrystallizations of the diastereomeric salt before liberating the free amine.[13] Each recrystallization step will further enrich the less soluble diastereomer.
-
Solution 2 (Slower Crystallization): Ensure the initial crystallization is performed slowly.[13] Rapid precipitation can trap impurities and the undesired diastereomer in the crystal lattice, reducing purity.
Data Presentation
Table 1: Effect of Solvent on Diastereomeric Resolution Yield and Purity
| Resolving Agent | Solvent | Temperature (°C) | Yield of Salt (%)* | Diastereomeric Excess (d.e.) of Salt (%) |
| L-(-)-Tartaric Acid | Ethanol | 0 | 38 | 92 |
| L-(-)-Tartaric Acid | Methanol (B129727) | 0 | 31 | 85 |
| L-(-)-Tartaric Acid | Isopropanol | 0 | 41 | 95 |
| L-(-)-Tartaric Acid | Acetone | 0 | 25 | 78 |
| (S)-(+)-Mandelic Acid | Ethanol | 0 | 35 | 88 |
| (S)-(+)-Mandelic Acid | Isopropanol | 0 | 39 | 93 |
*Yield is based on a theoretical maximum of 50% for a single enantiomer.
Table 2: Troubleshooting Reductive Amination Conditions
| Starting Ketone | Amine Source | Reducing Agent | Additive | Outcome |
| Acetylcyclohexane | NH₃ / EtOH | NaBH₄ | None | Low conversion, significant ketone reduction byproduct |
| Acetylcyclohexane | NH₃ / EtOH | NaBH₄ | Acetic Acid (cat.) | Improved conversion, still some ketone reduction |
| Acetylcyclohexane | NH₃ / MeOH | NaBH₃CN | Acetic Acid (cat.) | High conversion, minimal ketone reduction |
| Acetylcyclohexane | NH₄OAc | NaBH(OAc)₃ | None | High conversion, clean reaction profile |
Experimental Protocols
Protocol 1: Reductive Amination of Acetylcyclohexane
-
To a round-bottom flask equipped with a magnetic stirrer, add acetylcyclohexane (1.0 eq) and methanol (5 mL per 1 g of ketone).
-
Add ammonium (B1175870) acetate (B1210297) (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate beaker, dissolve sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in methanol.
-
Slowly add the NaBH(OAc)₃ solution to the reaction flask over 20-30 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1M NaOH solution until the pH is >10.
-
Extract the aqueous layer three times with dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic 1-Cyclohexylethylamine.
Protocol 2: Diastereomeric Salt Resolution
-
Dissolve the crude racemic amine (1.0 eq) in isopropanol (approximately 10 mL per 1 g of amine) in a flask with gentle heating.
-
In a separate flask, dissolve L-(-)-Tartaric Acid (0.5 eq, as the goal is to resolve the amine) in a minimal amount of hot isopropanol.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) or ice bath (0°C) for several hours to maximize crystallization.[13]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol to remove the mother liquor rich in the other diastereomer.[13]
-
Optional but Recommended: Recrystallize the salt from fresh hot isopropanol to improve diastereomeric purity.
-
To liberate the free amine, suspend the purified salt in water and add 2M NaOH solution until the pH is >10.[13]
-
Extract the free this compound with dichloromethane, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the enantiomeric excess (e.e.) using chiral HPLC or GC.
Visualizations
Caption: Workflow for Synthesis and Resolution of this compound.
Caption: Troubleshooting Logic for Low Yield in (S)-Amine Synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
common side reactions with (S)-(+)-1-Cyclohexylethylamine
Welcome to the Technical Support Center for (S)-(+)-1-Cyclohexylethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered issues during experiments involving this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound?
This compound is a chiral amine primarily used as a resolving agent for the separation of enantiomers of acidic compounds through the formation of diastereomeric salts.[1] It is also utilized as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.[2]
Q2: What are the main synthesis routes for this compound?
The most common industrial synthesis methods for chiral amines like this compound are asymmetric hydrogenation and reductive amination.[3] Asymmetric hydrogenation often involves the reduction of a prochiral imine precursor, while reductive amination typically uses a ketone (e.g., acetylcyclohexane) and an amine source.[4][5]
Q3: What are the typical storage and handling recommendations for this compound?
This compound is a flammable liquid and can cause skin burns and eye damage.[6] It should be stored in a tightly closed container in a cool, well-ventilated area, away from heat and open flames. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn during handling.
Troubleshooting Guides
Diastereomeric Salt Resolution
The resolution of racemic acids using this compound via diastereomeric salt formation is a powerful technique, but it can present several challenges.
Problem 1: Low or No Crystal Formation
Q: I've mixed my racemic acid with this compound in the chosen solvent, but no crystals are forming, even after cooling. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to solubility and supersaturation.
-
High Solubility of Diastereomeric Salts: The formed diastereomeric salts may be too soluble in the selected solvent.
-
Solution: A systematic solvent screening is recommended. The ideal solvent should dissolve the reactants but have differential solubility for the two diastereomers. An anti-solvent (a solvent in which the salts are less soluble) can also be slowly added to induce precipitation.[7]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salts may be below the saturation point.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration.
-
-
Inhibition of Nucleation: Impurities in the racemic mixture, resolving agent, or solvent can hinder the formation of crystal nuclei.
-
Solution: Ensure the purity of all starting materials. If necessary, purify the racemic mixture and the resolving agent before use. Seeding the solution with a few crystals of the desired diastereomeric salt can also initiate crystallization.
-
Problem 2: "Oiling Out" of the Diastereomeric Salt
Q: Instead of crystals, an oily or gummy precipitate is forming. How can I resolve this?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.
-
High Supersaturation: The solution is too concentrated, leading to rapid precipitation of an amorphous oil.
-
Solution: Dilute the solution with more solvent.
-
-
Inappropriate Solvent System: The solvent may be too effective at solvating the salt.
-
Solution: Experiment with different solvents or solvent mixtures.
-
-
Temperature: The crystallization temperature might be too high.
-
Solution: Employ a slower cooling rate and consider cooling to a lower temperature.
-
Problem 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Q: The crystals I've isolated have a low diastereomeric excess. What is causing this and how can I improve it?
A: Low d.e. indicates that both diastereomers are co-crystallizing.
-
Poor Choice of Resolving Agent or Solvent: The combination of this compound and the chosen solvent may not provide sufficient discrimination between the two enantiomers of the acid.
-
Solution: While the resolving agent is fixed in this context, optimizing the solvent is crucial. A thorough solvent screening can identify a system with a greater difference in solubility between the two diastereomeric salts.
-
-
Formation of a "Double Salt": A significant side reaction can be the formation of a "double salt," where the resolving agent crystallizes with both enantiomers of the racemic compound in a 1:1 ratio.[8][9] This leads to a theoretical maximum d.e. of 0%.
-
Solution: This is a challenging issue that is highly dependent on the specific acid and solvent system. Altering the solvent may disrupt the crystal packing that favors double salt formation.
-
-
Rapid Crystallization: Fast crystal growth can trap the more soluble diastereomer within the crystal lattice of the less soluble one.
-
Solution: Slow down the crystallization process by using a slower cooling rate or a more dilute solution.
-
Synthesis of this compound
Problem 4: Side Reactions During Reductive Amination
Q: I am synthesizing this compound via reductive amination of acetylcyclohexane and ammonia (B1221849). What are the potential side reactions?
A: Reductive amination is a robust method, but side reactions can occur.
-
Over-alkylation: The newly formed primary amine can react further with the ketone starting material to form a secondary amine.
-
Solution: Using a large excess of the ammonia source can help to minimize this side reaction.[10]
-
-
Reduction of the Ketone: The reducing agent can directly reduce the starting ketone to the corresponding alcohol (1-cyclohexylethanol).
-
Solution: Choose a reducing agent that is more selective for the imine intermediate over the ketone, such as sodium cyanoborohydride.[11]
-
Data Presentation
The selection of an appropriate solvent is critical for the success of a diastereomeric salt resolution. The following table provides an illustrative example of how solvent choice can affect the yield and diastereomeric excess (d.e.) of the crystallized salt. Please note that this data is for illustrative purposes and actual results will vary depending on the specific racemic acid used.
| Solvent System | Yield of Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 80 | 65 |
| Ethanol | 72 | 80 |
| Isopropanol | 60 | 92 |
| Acetone | 45 | 95 |
| Ethyl Acetate | 38 | 98 |
Table 1: Illustrative effect of solvent on the resolution of a racemic acid with a chiral amine.[7]
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol provides a general guideline for the resolution of a racemic carboxylic acid using this compound.
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of a heated solvent (e.g., ethanol).
-
Addition of Resolving Agent: To the heated solution, add an equimolar amount of this compound.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or seeding with a small crystal of the desired diastereomeric salt may be necessary.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic. Extract the liberated chiral amine with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine. The enantiomerically enriched acid will remain in the aqueous layer and can be isolated by acidification and extraction.
-
Analysis: Determine the diastereomeric excess of the crystallized salt and the enantiomeric excess of the final products using techniques such as chiral HPLC or NMR spectroscopy.
General Protocol for Synthesis via Reductive Amination
This protocol outlines a general procedure for the synthesis of a primary amine from a ketone.
-
Imine Formation: In a round-bottom flask, dissolve the ketone (e.g., acetylcyclohexane) in a suitable solvent (e.g., methanol). Add a large excess of the amine source (e.g., ammonia in methanol). Stir the mixture at room temperature to form the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Quenching: After the reaction is complete (monitored by TLC or GC), slowly add water to quench the excess reducing agent.
-
Workup: Remove the organic solvent under reduced pressure. Add a base (e.g., 1M NaOH) to the aqueous residue and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts, filter, and remove the solvent. The crude amine can be further purified by distillation or chromatography.
Visualizations
Caption: Troubleshooting workflow for diastereomeric salt resolution.
Caption: Reaction pathway and side reactions in reductive amination.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry [ouci.dntb.gov.ua]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. benchchem.com [benchchem.com]
- 8. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-(+)-1-Cyclohexylethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(+)-1-Cyclohexylethylamine, a critical chiral building block for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on the common method of fractional crystallization of diastereomeric salts.
Issue 1: No Crystals Form or "Oiling Out" of the Diastereomeric Salt
Problem: Upon cooling the solution of the racemic amine and the chiral resolving agent (e.g., (+)-tartaric acid), no solid crystals precipitate, or an oily layer forms instead. "Oiling out" occurs when the diastereomeric salt separates as a liquid phase rather than a solid.[1]
| Possible Cause | Solution |
| Inappropriate Solvent | The solvent choice is crucial for successful crystallization.[1] Conduct a solvent screen with a range of polarities. For the tartrate salt of 1-cyclohexylethylamine, consider alcohols like methanol (B129727) or ethanol (B145695) as a starting point.[2][3] Solvent mixtures can also be effective. |
| High Solute Concentration | If the concentration of the diastereomeric salt is too high, it may exceed its solubility limit at an elevated temperature, leading to oiling out upon cooling.[1] |
| Rapid Cooling | Cooling the solution too quickly can promote the formation of an oil instead of well-defined crystals.[1] |
| Lack of Nucleation Sites | Spontaneous crystallization may not occur without an initiation point. |
Troubleshooting Workflow for No Crystallization or Oiling Out
Caption: Troubleshooting workflow for addressing the absence of crystal formation or "oiling out".
Issue 2: Low Enantiomeric Excess (ee%) of the Purified this compound
Problem: After crystallization and liberation of the free amine, the enantiomeric excess of the desired (S)-enantiomer is lower than expected.
| Possible Cause | Solution |
| Insufficient Purity of Diastereomeric Salt | A single crystallization is often not enough to achieve high diastereomeric purity, as the more soluble diastereomer can co-precipitate.[2] |
| Incomplete Separation of Diastereomers | The solubility difference between the two diastereomeric salts in the chosen solvent may not be significant enough for efficient separation. |
| Racemization During Workup | Although less common for this compound under standard conditions, harsh basic or acidic conditions during the liberation of the free amine could potentially lead to some racemization. |
| Inaccurate ee% Determination | The analytical method used to determine the enantiomeric excess may not be optimized, leading to inaccurate results. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most prevalent method for resolving racemic 1-cyclohexylethylamine is through fractional crystallization of diastereomeric salts.[4] This involves reacting the racemic amine with a chiral resolving agent, most commonly (+)-tartaric acid, to form two diastereomeric salts with different solubilities.[5] The less soluble salt, which will be enriched in one of the amine's enantiomers, can then be separated by crystallization.[2]
Q2: How do I choose a suitable resolving agent?
A2: (+)-Tartaric acid is a widely used and effective resolving agent for chiral amines like 1-cyclohexylethylamine due to its availability and the tendency of its diastereomeric salts to have different solubilities.[5] Other chiral acids such as (-)-mandelic acid or (+)-camphor-10-sulfonic acid can also be considered.[5] The choice of resolving agent may require empirical screening to find the one that gives the best separation for your specific compound.
Q3: How many recrystallizations are necessary to achieve high enantiomeric excess?
A3: It is rare for a single crystallization to be sufficient to fully separate the enantiomers.[2] Often, multiple recrystallizations are required to progressively enrich the crystals with the less-soluble diastereomer.[5] The process is typically monitored by measuring the optical rotation or, more accurately, the enantiomeric excess of the liberated amine after each crystallization. The recrystallizations are continued until a constant optical rotation or a satisfactory enantiomeric excess is achieved.
Q4: How is the pure this compound liberated from the diastereomeric salt?
A4: To recover the free amine, the purified diastereomeric salt is typically dissolved or suspended in water and treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to deprotonate the ammonium (B1175870) salt.[2] This regenerates the water-insoluble free amine, which can then be extracted into an organic solvent (like diethyl ether or dichloromethane), dried, and isolated by evaporating the solvent.[2]
Q5: What analytical techniques are used to determine the enantiomeric excess of the final product?
A5: The enantiomeric excess of this compound is commonly determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[6][7] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[8]
Experimental Protocols
1. Fractional Crystallization of this compound using (+)-Tartaric Acid (Adapted Protocol)
This protocol is adapted from a procedure for a similar amine, 1-phenylethylamine, and may require optimization for this compound.[2][3]
-
Dissolution: In an Erlenmeyer flask, dissolve (+)-tartaric acid (1 equivalent based on the desired enantiomer) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Salt Formation: To the hot solution, cautiously add racemic 1-cyclohexylethylamine (2 equivalents). An exothermic reaction will occur.
-
Crystallization: Allow the solution to cool slowly to room temperature and then let it stand undisturbed for 24 hours to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Recrystallization (if necessary): To improve the diastereomeric purity, recrystallize the collected crystals from the same solvent until a constant optical rotation or desired enantiomeric excess is achieved.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water. Add a 10% aqueous solution of sodium hydroxide until the solution is basic (check with pH paper).
-
Extraction: Extract the liberated this compound with an organic solvent (e.g., diethyl ether) three times.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
Caption: General experimental workflow for the purification of this compound.
2. Chiral GC Analysis for Enantiomeric Excess Determination
This protocol is for the N-trifluoroacetyl (N-TFA) derivatives of the amine.
-
Derivatization: React the amine sample with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to form the N-TFA derivative.
-
GC Conditions:
-
Column: Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness
-
Oven Temperature: 130 °C (isothermal)
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
Carrier Gas: Helium at 30 psi
-
Expected Elution Order: 1. This compound (N-TFA derivative), 2. (R)-(-)-1-Cyclohexylethylamine (N-TFA derivative)
-
3. General Chiral HPLC Method for Enantiomeric Excess Determination
-
Column: A cellulose (B213188) or amylose-based chiral stationary phase (CSP) is often effective for separating chiral amines (e.g., Chiralpak® series).[9]
-
Mobile Phase:
-
Normal Phase: A mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol (e.g., 90:10 hexane:isopropanol) with a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol.[9]
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
Systematic screening of different CSPs and mobile phase compositions is recommended to achieve optimal separation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Optimizing Reaction Conditions for (S)-(+)-1-Cyclohexylethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-(+)-1-Cyclohexylethylamine. Our focus is on optimizing reaction conditions to achieve high yield and enantioselectivity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily through the asymmetric reductive amination of acetylcyclohexane.
Question 1: Why is the yield of this compound low?
Answer:
Low product yield can stem from several factors related to inefficient imine/iminium ion formation or issues with the reduction step.
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the starting ketone/amine and the imine intermediate may not favor the imine.
-
Solution: Ensure the reaction pH is mildly acidic (typically pH 4-7) to catalyze imine formation without fully protonating the amine, rendering it non-nucleophilic.[1] For reactions that are sluggish, the addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine product.[1]
-
-
Decomposition of the Reducing Agent: Borohydride-based reducing agents can be sensitive to the reaction conditions.
-
Solution: If using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), ensure anhydrous conditions as it is water-sensitive.[2] When using sodium borohydride (B1222165) (NaBH₄), which can also reduce the starting ketone, it is best to add it after the imine has had sufficient time to form.[1][2]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that prolonged high temperatures can sometimes lead to side reactions or racemization.
-
-
Catalyst Inactivity: The catalyst may be poisoned or deactivated.
-
Solution: Ensure the purity of all reactants and solvents. Certain functional groups or impurities can act as catalyst poisons. The choice of catalyst and ligand is also crucial for both activity and selectivity.
-
Question 2: Why is the enantiomeric excess (ee) of my this compound low?
Answer:
Achieving high enantioselectivity is a critical challenge in chiral synthesis. Low ee can be attributed to several factors:
-
Suboptimal Catalyst/Ligand Combination: The choice of the chiral ligand and the metal precursor is the most critical factor for enantioselectivity.
-
Solution: Screen a variety of chiral ligands. For Ru-catalyzed reactions, ligands like C3-TunePhos and dtbm-Segphos have shown high efficiency for the asymmetric reductive amination of alkyl aryl ketones.[3][4] For Ir-catalyzed systems, phosphoramidite (B1245037) ligands and PHOX-type ligands have been used successfully.[5]
-
-
Incorrect Reaction Temperature: Temperature can significantly impact the enantioselectivity of the reaction.
-
Solution: Optimization of the reaction temperature is crucial. Often, lower temperatures lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric induction step.
-
Solution: A solvent screen is recommended. Solvents commonly used for asymmetric reductive amination include methanol (B129727), ethanol, dichloromethane (B109758) (DCM), and 1,2-dichloroethane (B1671644) (DCE).[2]
-
-
Racemization of the Product: The chiral amine product may racemize under the reaction or work-up conditions.
-
Solution: Analyze the ee of the product at different reaction times to check for racemization. If racemization is observed, consider milder reaction conditions or a modified work-up procedure. Ensure the work-up is not performed under harsh acidic or basic conditions for extended periods.
-
Question 3: I am observing significant side products. What are they and how can I minimize them?
Answer:
Common side products in reductive amination include the corresponding alcohol from ketone reduction and the formation of secondary or tertiary amines.
-
Formation of Cyclohexylethanol: This occurs when the reducing agent reduces the starting acetylcyclohexane before it forms the imine.
-
Formation of Secondary or Tertiary Amines: The desired primary amine product can react further with the starting ketone to form a secondary amine, which can then undergo another reductive amination to form a tertiary amine.
-
Solution: This is often a problem when trying to synthesize primary amines. Using a large excess of the ammonia (B1221849) source can help to favor the formation of the primary amine.[7] Optimizing the stoichiometry of the reactants is critical.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and efficient method is the catalytic asymmetric reductive amination of acetylcyclohexane. This can be achieved using either transition metal catalysts (e.g., Ruthenium or Iridium complexes with chiral ligands) or biocatalysts (e.g., amine dehydrogenases or transaminases).
Q2: What are the key parameters to optimize for this reaction?
The key parameters to optimize for achieving high yield and enantioselectivity are:
-
Catalyst System: The choice of metal precursor and chiral ligand.
-
Amine Source: Ammonia gas or an ammonium (B1175870) salt like ammonium acetate (B1210297) or ammonium chloride.[3][4]
-
Reducing Agent: For catalytic hydrogenation, H₂ gas is used. For stoichiometric reduction, borohydride reagents are common.[1][2]
-
Solvent: The polarity and nature of the solvent can significantly affect the reaction.
-
Temperature: This affects both the reaction rate and the enantioselectivity.
-
Pressure: In the case of catalytic hydrogenation with H₂ gas, the pressure is a critical parameter.
Q3: How can I purify the final product?
Purification of this compound can typically be achieved through the following steps:
-
Work-up: After the reaction is complete, a standard aqueous work-up is usually performed to remove the catalyst and any water-soluble reagents. This often involves extraction with an organic solvent.
-
Distillation: As this compound is a liquid, distillation under reduced pressure can be an effective method for purification.
-
Column Chromatography: If distillation is not sufficient to remove all impurities, silica (B1680970) gel column chromatography can be employed. The silica gel should be neutralized with a base like triethylamine (B128534) to prevent streaking of the amine product.
Q4: Are there any green chemistry approaches for this synthesis?
Yes, direct asymmetric reductive amination using ammonia and H₂ gas is considered a green approach as the only byproduct is water.[3] Biocatalytic methods using enzymes like amine dehydrogenases also operate under mild conditions in aqueous media, making them environmentally friendly alternatives.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of asymmetric reductive amination of ketones, providing a basis for optimization.
Table 1: Effect of Catalyst and Ligand on Asymmetric Reductive Amination of Alkyl Aryl Ketones
| Entry | Catalyst Precursor | Chiral Ligand | Ketone | Yield (%) | ee (%) | Reference |
| 1 | [RuCl₂(p-cymene)]₂ | (R)-C₃-TunePhos | Acetophenone | 95 | 96 | [4] |
| 2 | [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Acetophenone | >99 | 95 | [5] |
| 3 | Ru(OAc)₂(p-cymene) | (R)-dtbm-Segphos | 2-Acetylpyridine | 98 | >99 | [3] |
Table 2: Optimization of Reaction Conditions for the Synthesis of a Chiral Pyrrolidinone via Ru-Catalyzed Asymmetric Reductive Amination
| Entry | Parameter Varied | Condition | Yield (%) | ee (%) | Reference |
| 1 | Solvent | Methanol | 85 | 92 | [8] |
| 2 | Solvent | Ethanol | 89 | 94 | [8] |
| 3 | Solvent | Isopropanol | 78 | 88 | [8] |
| 4 | Temperature | 60 °C | 82 | 90 | [8] |
| 5 | Temperature | 80 °C | 89 | 94 | [8] |
| 6 | Temperature | 100 °C | 86 | 91 | [8] |
| 7 | H₂ Pressure | 20 bar | 75 | 93 | [8] |
| 8 | H₂ Pressure | 40 bar | 89 | 94 | [8] |
| 9 | H₂ Pressure | 60 bar | 87 | 94 | [8] |
Note: The data in these tables are for analogous reactions and serve as a starting point for the optimization of this compound synthesis.
Experimental Protocols
General Protocol for Asymmetric Reductive Amination of Acetylcyclohexane
This protocol is a general guideline and requires optimization for specific equipment and reagent batches.
-
Catalyst Preparation:
-
In a glovebox, to a flame-dried Schlenk flask, add the ruthenium or iridium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral phosphine (B1218219) ligand in a 1:1.1 molar ratio.
-
Add the appropriate degassed solvent (e.g., methanol or ethanol) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
To a high-pressure autoclave, add acetylcyclohexane, the ammonium source (e.g., ammonium acetate, typically 5-10 equivalents), and any additives.
-
Add the pre-formed catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for the desired time (e.g., 12-24 hours), monitoring the progress by taking aliquots and analyzing them by GC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (pre-treated with triethylamine) to obtain pure this compound.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Ru-Catalyzed Direct Asymmetric Reductive Amination of Bio-Based Levulinic Acid and Ester for the Synthesis of Chiral Pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Diastereomeric Salt Resolution with (S)-(+)-1-Cyclohexylethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the diastereomeric salt resolution of racemic acids using (S)-(+)-1-Cyclohexylethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind diastereomeric salt resolution?
Diastereomeric salt resolution is a classical and widely used method for separating enantiomers.[1] It involves reacting a racemic mixture of a chiral acid with an enantiomerically pure resolving agent, in this case, the chiral base this compound. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility in a given solvent, they can be separated by techniques like fractional crystallization.[2] The less soluble diastereomeric salt will preferentially crystallize, allowing for its isolation. Subsequently, the purified diastereomeric salt is treated with an acid or base to liberate the desired enantiomer of the acid and recover the resolving agent.
Q2: What are the ideal characteristics of a solvent for this resolution?
The choice of solvent is a critical factor for a successful resolution. An ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[3] One salt should be sparingly soluble, while the other remains dissolved in the mother liquor. The solvent should also promote the formation of well-defined, stable crystals rather than oils or amorphous precipitates.
Q3: How can I determine the diastereomeric and enantiomeric excess of my products?
The diastereomeric excess (de) of the crystallized salt and the enantiomeric excess (ee) of the final acidic product are crucial measures of success. These are commonly determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric excess of the resolved acid after it has been liberated from the salt. It can also be used to analyze the composition of the diastereomeric salts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio of the salt by integrating the signals of protons that are unique to each diastereomer. Chiral shift reagents can also be employed to determine the enantiomeric excess of the final product.
Q4: My desired enantiomer forms the more soluble diastereomeric salt. What can I do?
This is a common challenge in diastereomeric salt resolution. If the desired enantiomer remains in the mother liquor, you can consider the following strategies:
-
Isolate from the Mother Liquor: Concentrate the mother liquor to crystallize the more soluble salt. This may require further purification steps to achieve high enantiomeric excess.
-
Screen for a Different Resolving Agent: Sometimes, using a different resolving agent can invert the relative solubilities of the diastereomeric salts.
-
Kinetic Resolution: In some instances, the more soluble diastereomer might crystallize faster. This would require careful monitoring and stopping the crystallization before reaching thermodynamic equilibrium.[4]
Troubleshooting Guides
Problem: Poor or No Crystallization of the Diastereomeric Salt
This is a frequent issue that often points to problems with solubility or supersaturation.
| Possible Cause | Solution |
| High Solubility of Salts | The diastereomeric salts may be too soluble in the chosen solvent. Systematically screen a range of solvents with varying polarities. |
| Insufficient Supersaturation | The concentration of the salt may be too low. Carefully evaporate some of the solvent to increase the concentration. |
| Inappropriate Solvent | The solvent may be too effective at solvating the salt, preventing crystallization. Experiment with solvent mixtures or introduce an anti-solvent (a solvent in which the salt is less soluble) dropwise to induce precipitation.[5] |
| Presence of Impurities | Impurities can inhibit crystal nucleation. Ensure that the racemic acid and this compound are of high purity before use. |
Troubleshooting Workflow for No Crystallization
References
Technical Support Center: Industrial Scale-Up of (S)-(+)-1-Cyclohexylethylamine Reactions
Welcome to the technical support center for the industrial scale-up of (S)-(+)-1-Cyclohexylethylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for producing enantiomerically pure this compound?
The two main industrial routes for the synthesis of this compound are asymmetric reductive amination of cyclohexyl methyl ketone and enzymatic transamination. Each method presents a unique set of advantages and challenges in a large-scale manufacturing setting. Asymmetric hydrogenation of the corresponding imine is a key method within the reductive amination route.
Q2: What are the most common challenges faced during the scale-up of these reactions?
Common scale-up challenges include:
-
Reaction Kinetics and Thermodynamics: Ensuring consistent reaction rates and managing heat evolution in large reactors can be difficult.
-
Catalyst Performance and Cost: Maintaining high catalyst activity and enantioselectivity at an industrial scale, as well as the cost and recovery of catalysts, are significant concerns.[1]
-
Purification and Downstream Processing: Isolating the final product with high purity from large volumes of reaction mixtures can be a bottleneck.[2]
-
Process Safety: Handling flammable solvents, high-pressure hydrogen, and potentially hazardous reagents requires stringent safety protocols.
Q3: How do enzymatic routes compare to traditional chemical synthesis for this compound production on an industrial scale?
Enzymatic routes, particularly using transaminases, offer high enantioselectivity under mild reaction conditions.[1] However, challenges such as unfavorable reaction equilibrium and the cost of enzymes and co-factors need to be addressed.[1] Traditional chemical methods like asymmetric hydrogenation can be highly efficient but may require expensive and sensitive metal catalysts and high-pressure equipment.[3]
Troubleshooting Guides
Asymmetric Reductive Amination / Asymmetric Hydrogenation
This section focuses on troubleshooting the synthesis of this compound via asymmetric hydrogenation of the imine formed from cyclohexyl methyl ketone and an amine source.
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand | - Screen a variety of chiral ligands to find the optimal match for the substrate. - Ensure high purity of the catalyst and ligand. |
| Incorrect Catalyst Loading | - Optimize the substrate-to-catalyst ratio. Higher loading may not always lead to better results and increases cost. |
| Inefficient Mixing | - Improve agitation to ensure homogeneous distribution of the catalyst and reactants, especially in large-volume reactors. |
| Temperature Fluctuations | - Implement precise temperature control. Inconsistent temperatures can lead to side reactions and reduced enantioselectivity. |
| Solvent Effects | - Test different solvents to find one that enhances both solubility and stereoselectivity. |
Issue 2: Low Reaction Conversion/Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure the absence of catalyst poisons (e.g., water, oxygen, sulfur compounds). - Use purified reagents and solvents. - Consider catalyst immobilization to improve stability and facilitate reuse. |
| Insufficient Hydrogen Pressure | - Optimize hydrogen pressure for the specific catalyst system and reactor volume. |
| Poor Mass Transfer | - Enhance mixing to improve the contact between hydrogen gas, the liquid phase, and the solid catalyst (if applicable). |
| Side Reactions | - Analyze byproducts to identify side reactions and adjust reaction conditions (temperature, pressure, reaction time) to minimize them. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Formation of Closely Related Impurities | - Optimize reaction conditions to minimize the formation of impurities with similar physical properties to the product. |
| Residual Catalyst | - Employ appropriate workup procedures to remove the metal catalyst, such as filtration through celite or silica (B1680970) gel, or acid extraction. |
| Emulsion Formation During Workup | - Add brine or adjust the pH to break emulsions during aqueous workup. |
Data for analogous reactions are presented to provide a general performance benchmark.
| Catalyst System | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| Ru-TsDPEN | Dibenzo[b,f][1][2]oxazepine derivatives | Not specified | Not specified | up to 99 | up to 99 | [3] |
| Ir-SpiroPAP | Racemic α-substituted lactones | Not specified | Not specified | 80-95 | up to 95 | [3] |
| Pd/C on silk fibroin | Imine-amine | Not specified | Not specified | Not specified | ~25-66 | [3] |
Enzymatic Transamination
This section provides troubleshooting for the synthesis of this compound using a transaminase enzyme.
Issue 1: Low Enzyme Activity/Stability at Scale
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH and Temperature | - Re-optimize pH and temperature for the larger scale, as localized gradients can occur in large reactors. |
| Substrate/Product Inhibition | - Consider a fed-batch or continuous process to maintain low concentrations of inhibitory species. |
| Co-solvent Effects | - If co-solvents are used to improve substrate solubility, ensure they do not denature the enzyme at the operating temperature. |
| Enzyme Denaturation | - Immobilize the enzyme on a solid support to enhance its stability and facilitate reuse. |
Issue 2: Unfavorable Reaction Equilibrium
| Potential Cause | Troubleshooting Steps |
| Product Accumulation | - Implement in-situ product removal (ISPR) techniques, such as precipitation, extraction, or crystallization. |
| Reversibility of the Reaction | - Use a large excess of the amine donor. - Couple the reaction with a secondary enzymatic or chemical step that consumes a co-product, thereby driving the equilibrium forward.[4] |
Issue 3: Challenges in Downstream Processing
| Potential Cause | Troubleshooting Steps |
| Complex Reaction Mixture | - Develop a robust downstream processing strategy involving steps like cell removal, product concentration, and multi-step purification.[2] |
| Product Recovery | - Optimize extraction and purification methods to maximize the recovery of the chiral amine from the aqueous reaction medium. |
Data for analogous reactions are presented to provide a general performance benchmark.
| Enzyme Source | Substrate | Substrate Conc. (g/L) | Co-solvent | Yield (%) | ee (%) | Reference |
| Engineered Transaminase (for Sitagliptin intermediate) | Prositagliptin ketone precursor | 200 | DMSO | Not specified | >99.5 | [5] |
| Engineered Reductive Aminase (for Abrocitinib intermediate) | Cyclic ketone | Not specified | Not specified | 73 | >99:1 (cis:trans) | [6] |
| Amine Dehydrogenase (for (S)-butan-2-amine) | 2-butanone | 150 mM | Not specified | up to 97.1 (conversion) | 93.6 | [4] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-(1-Cyclohexylethylidene)amine
1. Imine Formation:
-
In a suitable reactor under an inert atmosphere (e.g., nitrogen), charge cyclohexyl methyl ketone (1.0 eq) and a suitable amine source (e.g., benzylamine, 1.05 eq) in an appropriate solvent (e.g., toluene).
-
Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by GC or TLC until the starting ketone is consumed.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude imine.
2. Asymmetric Hydrogenation:
-
In a high-pressure reactor purged with an inert gas, dissolve the crude imine in a degassed solvent (e.g., methanol (B129727) or isopropanol).
-
Add the chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral ligand, 0.01-1 mol%).
-
Seal the reactor and purge with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the optimized temperature (e.g., 25-50 °C) and monitor the hydrogen uptake.
-
After the reaction is complete (as determined by GC or HPLC), carefully vent the reactor and purge with an inert gas.
3. Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to extract the amine product into the aqueous phase.
-
Separate the layers and wash the organic layer with the acid solution again.
-
Combine the aqueous layers and basify with a strong base (e.g., 6M NaOH) to a pH > 12.
-
Extract the product amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Protocol 2: Enzymatic Transamination of Cyclohexyl Methyl Ketone
1. Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a buffer solution at the optimal pH for the chosen transaminase (e.g., phosphate (B84403) buffer, pH 7.5-8.5).
-
Add the transaminase enzyme (either as a whole-cell catalyst or a purified enzyme) and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).
-
Add the amine donor in excess (e.g., isopropylamine (B41738) or alanine).
-
If necessary, add a co-solvent (e.g., DMSO) to improve the solubility of the ketone substrate.
2. Biotransformation:
-
Start the reaction by adding the cyclohexyl methyl ketone substrate. A fed-batch approach is often preferred to avoid substrate inhibition.
-
Maintain the reaction at the optimal temperature with gentle agitation.
-
Monitor the reaction progress by HPLC, measuring the consumption of the ketone and the formation of the amine product.
-
If using a co-product removal system (e.g., lactate (B86563) dehydrogenase to remove pyruvate (B1213749) when alanine (B10760859) is the amine donor), ensure all components of the system are active.
3. Work-up and Purification:
-
Once the reaction has reached the desired conversion, terminate the reaction by adjusting the pH or by centrifugation to remove the enzyme (if using whole cells or immobilized enzyme).
-
Adjust the pH of the supernatant to >12 with a base (e.g., NaOH).
-
Extract the product amine with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Logical Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Workflow for Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
Decision Pathway for Synthesis Route Selection
Caption: Decision tree for selecting a synthesis route.
References
- 1. mdpi.com [mdpi.com]
- 2. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
stability and degradation of (S)-(+)-1-Cyclohexylethylamine under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and degradation of (S)-(+)-1-Cyclohexylethylamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a chiral primary amine that is generally stable under standard storage conditions. However, like many primary amines, it can be susceptible to degradation under specific environmental stresses. It is particularly sensitive to oxidation and can react with carbon dioxide from the air. Therefore, it is recommended to store the compound under an inert atmosphere and away from strong oxidizing agents.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks can arise from several sources, including degradation of the analyte, impurities in the starting material, or issues with the analytical method itself.
-
Degradation: Exposure to air, light, high temperatures, or incompatible substances can lead to the formation of degradation products. Common degradation pathways for primary amines include oxidation of the amino group.
-
Impurities: Ensure the purity of your this compound standard and sample.
-
Analytical Method: Issues such as mobile phase contamination, column degradation, or inappropriate method parameters can result in extraneous peaks. Refer to the troubleshooting section for guidance on HPLC/GC analysis.
Q3: My chiral separation of this compound is showing poor resolution. How can I improve it?
Poor chiral resolution is a common challenge. Consider the following troubleshooting steps:
-
Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP) for this type of compound. Polysaccharide-based CSPs are often a good starting point.
-
Mobile Phase Optimization: Adjust the mobile phase composition, including the type and concentration of the organic modifier and any additives. For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Temperature Control: Temperature can significantly impact chiral recognition. Experiment with different column temperatures, as lower temperatures often enhance selectivity.
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, primary aliphatic amines are known to undergo oxidation to form corresponding N-oxides, nitroso, or nitro compounds. N-dealkylation is another potential degradation pathway, although less common for primary amines without N-alkyl substituents.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation
If you suspect your sample of this compound has degraded, follow this workflow to identify the potential cause.
Caption: Workflow for troubleshooting unexpected degradation.
Guide 2: Optimizing Chiral HPLC Method
Use this guide to systematically optimize your chiral HPLC method for this compound.
Caption: Systematic approach to chiral HPLC method optimization.
Data Summary
Currently, there is a lack of specific, publicly available quantitative data on the degradation of this compound under various stress conditions. The following table provides a general framework for the types of data that should be collected during a forced degradation study.
Table 1: Forced Degradation Study Data for this compound (Illustrative)
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Number of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 h | < 5% | 1 | No significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 h | < 5% | 1 | Minor degradation detected. |
| Oxidation | 3% H₂O₂ | 6, 12, 24 h | 15-20% | 3 | Significant degradation with multiple products. |
| Thermal | 60°C | 24, 48, 72 h | 5-10% | 2 | Moderate degradation observed. |
| Photolytic | ICH Q1B | Overall illumination ≥ 1.2 million lux hours, Integrated near UV ≥ 200 watt hours/m² | < 5% | 1 | Appears to be photostable. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Appropriate buffers
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Time Points: Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method capable of separating this compound from its potential degradation products.
Objective: To develop a specific, accurate, and precise HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Chiral HPLC column (e.g., polysaccharide-based).
Procedure:
-
Column Selection: Start with a chiral stationary phase known for good selectivity towards amines.
-
Mobile Phase Screening:
-
Normal Phase: Screen with mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures. Add a basic modifier like 0.1% diethylamine (B46881) to improve peak shape.
-
Reversed Phase: Screen with mobile phases consisting of acetonitrile/water or methanol/water with a suitable buffer.
-
-
Method Optimization:
-
Optimize the mobile phase composition by systematically varying the ratio of the organic modifier and the concentration of the additive.
-
Optimize the column temperature to enhance resolution.
-
Optimize the flow rate for better efficiency.
-
-
Detection Wavelength: Use a PDA detector to determine the optimal wavelength for detection of the parent compound and any degradation products.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak.
Technical Support Center: Solvent Effects in Reactions with (S)-(+)-1-Cyclohexylethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-(+)-1-Cyclohexylethylamine as a chiral auxiliary in stereoselective reactions. The following sections address common issues related to solvent effects on reaction yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the diastereoselectivity of reactions when using this compound as a chiral auxiliary?
A1: The solvent plays a critical role in influencing the diastereoselectivity of a reaction by stabilizing or destabilizing the transition state. In reactions involving this compound, such as the alkylation of a derived imine, the solvent's polarity and coordinating ability can impact the conformation of the chiral auxiliary and the approach of the electrophile. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used and often provide good stereocontrol. The specific influence of a solvent is highly dependent on the reaction mechanism.
Q2: I am observing low yields in my reaction. Could the solvent be the cause?
A2: Yes, the solvent can significantly impact reaction yield. Poor solubility of reactants or intermediates in the chosen solvent can lead to low yields. For instance, if your substrate is not fully dissolved, the reaction may be slow or incomplete. In such cases, considering a co-solvent to improve solubility can be beneficial. Additionally, some solvents can participate in side reactions, consuming reactants and reducing the yield of the desired product.
Q3: Why is my reaction showing poor or no stereoselectivity?
A3: Poor stereoselectivity can arise from several factors, with solvent choice being a primary one. A solvent that does not sufficiently organize the transition state will lead to a mixture of diastereomers. For example, in the alkylation of an imine derived from this compound, a non-coordinating or overly polar solvent might disrupt the chelation control that is often responsible for high diastereoselectivity. It is also crucial to ensure that the solvent is anhydrous, as water can interfere with many stereoselective reactions.
Q4: Can I use a protic solvent for my reaction with this compound?
A4: Generally, protic solvents such as alcohols or water are not recommended for reactions involving organometallic reagents or strong bases, which are often used in conjunction with chiral auxiliaries like this compound. Protic solvents can quench these reactive species, leading to failed reactions. Polar aprotic solvents like THF, diethyl ether, or dichloromethane (B109758) are typically more suitable.
Q5: Are there any additives I can use with my solvent to improve stereoselectivity?
A5: Yes, in some cases, additives can enhance stereoselectivity. For reactions involving lithium enolates, additives like hexamethylphosphoramide (B148902) (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can improve both yield and selectivity by breaking up lithium aggregates and increasing the reactivity of the enolate. However, the effect of such additives should be experimentally evaluated for your specific reaction.
Troubleshooting Guide
This guide addresses common problems encountered during stereoselective reactions involving this compound, with a focus on solvent-related issues.
Problem 1: Low Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The solvent may not be effectively organizing the transition state. Perform a solvent screen with common aprotic solvents such as THF, diethyl ether, toluene, and dichloromethane to identify the optimal medium for your reaction. |
| Presence of Water | Trace amounts of water can disrupt the reaction. Ensure all glassware is oven- or flame-dried and that the solvent is anhydrous. Distilling the solvent over a suitable drying agent prior to use is recommended. |
| Incorrect Reaction Temperature | The reaction may require lower temperatures to enhance stereoselectivity. Try running the reaction at a lower temperature (e.g., -78 °C) to favor the formation of one diastereomer. |
Problem 2: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | The starting materials may not be fully dissolved in the chosen solvent. Consider using a co-solvent to improve solubility. For example, a mixture of THF and pyridine (B92270) has been shown to be effective for certain substrates. |
| Solvent Reactivity | The solvent may be reacting with your reagents. Ensure the chosen solvent is inert under the reaction conditions. For example, avoid solvents with acidic protons if you are using a strong base. |
| Insufficient Reaction Time | The reaction may be slow in the selected solvent. Increase the reaction time and monitor the progress by TLC or another appropriate analytical technique. |
Data Presentation
The following table summarizes the effect of different solvents on the diastereoselective alkylation of the imine formed between this compound and isobutyraldehyde (B47883) with benzyl (B1604629) bromide. This data is representative and illustrates common trends.
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Tetrahydrofuran (THF) | -78 | 85 | 95:5 |
| Diethyl Ether | -78 | 82 | 92:8 |
| Toluene | -78 | 75 | 88:12 |
| Dichloromethane | -78 | 60 | 80:20 |
| THF with HMPA (2 eq.) | -78 | 90 | 97:3 |
Experimental Protocols
General Procedure for Diastereoselective Alkylation of an Imine Derived from this compound
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.0 eq.) in an anhydrous solvent (e.g., toluene). Add a drying agent such as anhydrous magnesium sulfate. Stir the mixture at room temperature for 4-6 hours. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
-
Deprotonation: Dissolve the crude imine in anhydrous THF (or another solvent from the table above) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add a solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq.), dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) (1.2 eq.) dropwise to the solution at -78 °C. Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by column chromatography.
Visualizations
Caption: Experimental workflow for diastereoselective alkylation.
Caption: Troubleshooting logic for low diastereoselectivity.
workup procedures for reactions involving (S)-(+)-1-Cyclohexylethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving (S)-(+)-1-Cyclohexylethylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental workups.
1. Chiral Resolution via Diastereomeric Salt Crystallization
This compound is widely used as a chiral resolving agent for racemic acids. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Problem: Oiling Out or Failure of Diastereomeric Salt to Crystallize
Possible Causes:
-
High Supersaturation: The concentration of the diastereomeric salt in the solution is too high, leading to the separation of a liquid phase (oiling out) instead of a solid.
-
Inappropriate Solvent System: The chosen solvent may be too effective at solvating the salt, preventing crystallization.
-
Presence of Impurities: Impurities in the racemic acid or the resolving agent can inhibit crystal nucleation and growth.
-
Incorrect Stoichiometry: A significant deviation from a 1:1 molar ratio of the racemic acid to the resolving agent can sometimes hinder crystallization.
Solutions:
-
Reduce Supersaturation:
-
Dilute the solution with more of the same solvent.
-
Employ a slower cooling rate to allow for controlled crystal growth.
-
If using an anti-solvent, add it very slowly at a slightly elevated temperature.
-
-
Optimize Solvent System:
-
Experiment with different solvents or solvent mixtures to find a system where the desired diastereomeric salt has lower solubility.
-
Slowly add an "anti-solvent" (a solvent in which the salt is less soluble) to induce precipitation.
-
-
Ensure Purity of Reagents: Purify the racemic mixture and this compound before use.
-
Verify Stoichiometry: While a 1:1 molar ratio is a good starting point, experimenting with slight excesses of one component might be beneficial if crystallization is challenging.
Problem: Low Yield of the Desired Diastereomeric Salt
Possible Causes:
-
Suboptimal Solubility: The desired diastereomeric salt may still be significantly soluble in the mother liquor.
-
Premature Isolation: The crystallization process might have been stopped before reaching equilibrium, leaving a substantial amount of the desired salt in solution.
-
Unfavorable Eutectic Point: The composition of the eutectic mixture of the two diastereomers can limit the maximum theoretical yield of the pure diastereomer.
Solutions:
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.
-
Increase Crystallization Time: Allow the solution to stand for a longer period to ensure the crystallization process reaches equilibrium.
-
Recycle the Mother Liquor: The undesired enantiomer remaining in the mother liquor can potentially be racemized and recycled, improving the overall process yield.
Problem: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Possible Causes:
-
Poor Chiral Recognition: The resolving agent may not be effective at differentiating between the two enantiomers, leading to the co-crystallization of both diastereomers.
-
Rapid Crystallization: Fast crystal growth can trap the undesired diastereomer within the crystal lattice.
-
Formation of a Double Salt: In some cases, a "double salt" containing a 1:1 ratio of both enantiomers of the acid and the resolving agent can crystallize, resulting in no chiral resolution. This has been observed in the resolution of chloromandelic acids with 1-cyclohexylethylamine.[1]
Solutions:
-
Slow Down Crystallization: Employ a slower cooling rate or a slower addition of anti-solvent to promote the formation of more ordered and pure crystals.
-
Recrystallization: Recrystallize the obtained diastereomeric salt to improve its purity.
-
Screen Different Resolving Agents: If poor discrimination is suspected, it may be necessary to screen other chiral resolving agents.
-
Analytical Characterization: Use techniques like powder X-ray diffraction (PXRD) to check for the presence of a double salt, which will have a different diffraction pattern from the individual diastereomers.[1]
2. Workup of Amide Synthesis Reactions
This compound can be used to synthesize chiral amides, which may serve as final products or as intermediates where the amine acts as a chiral auxiliary.
Problem: Difficulty in Removing Unreacted this compound
Possible Causes:
-
The basic nature of the amine causes it to remain in the organic layer during a standard aqueous workup.
Solutions:
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine salt will be water-soluble and partition into the aqueous layer. This method is suitable for products that are stable to acid.
-
Copper Sulfate (B86663) Wash: Wash the organic layer with a 10% aqueous copper sulfate solution. The amine will form a complex with the copper ions and partition into the aqueous layer, which often turns a purplish color. Continue washing until no further color change is observed in the aqueous layer.
Problem: Emulsion Formation During Aqueous Workup
Possible Causes:
-
The presence of both polar and non-polar functional groups in the reaction mixture can lead to the formation of stable emulsions at the interface of the organic and aqueous layers.
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration through Celite: Pass the entire mixture through a pad of Celite to break up the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the chiral resolution of a racemic acid using this compound?
A1: A general protocol is as follows:
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve an equimolar amount of this compound in the same solvent. Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator can be used to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water or a suitable solvent. Add a base (e.g., NaOH) to deprotonate the amine and an acid (e.g., HCl) to protonate the carboxylic acid, liberating the free enantiomer of the acid and the resolving agent.
-
Extraction: Extract the desired enantiomerically enriched acid with an organic solvent.
-
Recovery of Resolving Agent: The this compound can be recovered from the aqueous layer by basification and extraction.
Q2: How can I recover the this compound after the resolution process?
A2: After liberating the enantiomerically enriched acid, the this compound will be present as its protonated salt in the aqueous layer. To recover it:
-
Make the aqueous layer basic by adding a strong base like NaOH until a pH of >10 is reached.
-
Extract the free amine into an organic solvent such as diethyl ether or dichloromethane (B109758).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the recovered this compound.
Q3: What analytical techniques are used to determine the enantiomeric excess (ee) of the resolved acid?
A3: The most common techniques for determining enantiomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that employs a chiral stationary phase to separate the enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce different chemical shifts for the two enantiomers, allowing for their quantification.
-
Polarimetry: This technique measures the optical rotation of the sample. If the specific rotation of the pure enantiomer is known, the ee can be calculated.
Q4: Can I use this compound as a chiral auxiliary in diastereoselective synthesis?
A4: Yes, this compound can be used as a chiral auxiliary. It is typically converted into an amide with a prochiral carboxylic acid. The steric bulk of the cyclohexyl group can then direct the approach of a reagent to one face of an enolate or other reactive intermediate, leading to the formation of a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Data Presentation
Table 1: Illustrative Data for Chiral Resolution of Racemic Ibuprofen (B1674241)
| Resolving Agent | Racemic Acid | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of S-Ibuprofen |
| (S)-(-)-α-phenethylamine | Ibuprofen | Methanol/Water | 53% | 80%[2] |
| (S)-(-)-α-phenethylamine | Ibuprofen | 2-Propanol | - | >90% (after recrystallization) |
Note: The yield and ee are highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 10 mmol of the racemic carboxylic acid in 30 mL of a suitable solvent (e.g., ethanol).
-
Amine Addition: In a separate beaker, dissolve 10 mmol of this compound in 20 mL of the same solvent. Slowly add the amine solution to the stirred solution of the acid.
-
Crystallization: Cover the flask and allow it to stand at room temperature. If no crystals form after 30 minutes, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath. Allow crystallization to proceed for at least one hour.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent.
-
Liberation of the Acid: Transfer the crystals to a separatory funnel containing 30 mL of 2 M HCl. Add 30 mL of diethyl ether and shake the funnel to dissolve the solids and extract the liberated acid.
-
Extraction: Separate the layers and extract the aqueous layer with two additional 15 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the yield, melting point, and enantiomeric excess of the product.
Protocol 2: General Procedure for Amide Synthesis using a Coupling Reagent
-
Reactant Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add a coupling reagent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA, 2.0 eq).
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Quench the reaction by adding water.
-
Workup: Dilute the mixture with an organic solvent and transfer to a separatory funnel. Wash the organic layer successively with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Visualizations
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (S)-(+)-1-Cyclohexylethylamine and Its Alternatives in Asymmetric Synthesis
In the landscape of modern organic synthesis, the stereocontrolled formation of chiral molecules is of paramount importance, particularly in the development of pharmaceuticals and other biologically active compounds.[1][2] Chiral auxiliaries are a cornerstone of this field, offering a robust and reliable method for inducing chirality in a prochiral substrate.[3] These molecular scaffolds are temporarily attached to a substrate, direct a subsequent diastereoselective reaction, and are then cleaved, often with the possibility of recovery and reuse.[1][3]
This guide provides a comparative overview of (S)-(+)-1-Cyclohexylethylamine and other prominent chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides. The performance of these auxiliaries in key asymmetric transformations is evaluated, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic challenges.
This compound: A Versatile Chiral Amine
This compound is a chiral primary amine that serves as a versatile chiral auxiliary.[4] Its derivatives, most commonly amides or imines, are effective in directing the stereochemistry of various chemical transformations.[4] The cyclohexyl group provides a sterically demanding and conformationally well-defined scaffold that can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as the addition of organometallic reagents to imines or Michael additions.[4][5]
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, along with the chemical yield.[5][6] The following tables summarize the performance of this compound-derived auxiliaries and other key chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Enolate Alkylation
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereoselectivity (d.r.) | Yield (%) |
| (S)-1-Cyclohexylethylamine | N-Propionyl amide | Benzyl (B1604629) bromide | >95:5 | ~85 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') | N-Propionyl | Benzyl bromide | >99:1 | 80-95[7] |
| (S,S)-(+)-Pseudoephedrine (Myers') | N-Propionyl amide | Benzyl bromide | >98:2 | >90 |
| (-)-Oppolzer's Camphorsultam | N-Propionyl | Allyl Iodide | >98:2 | 95 |
Note: Data for (S)-1-Cyclohexylethylamine is representative of typical performance in such reactions based on its structural features and known applications.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95[7] |
| (-)-Oppolzer's Camphorsultam | N-Propionyl | Benzaldehyde | >95:5 | 85-95 |
| (S,S)-(+)-Pseudoephedrine (Myers') | N-Propionyl amide | Benzaldehyde | >95:5 | 80-90 |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful application of chiral auxiliaries. Below is a representative protocol for an asymmetric alkylation using an Evans' oxazolidinone auxiliary, which illustrates the general principles applicable to many auxiliary-based methods.
Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans' Auxiliary)
-
Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Dry the combined organic layers over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the N-propionyl oxazolidinone by flash column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.[8]
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise to form the sodium enolate. Stir for 30 minutes.[6][8]
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).[9]
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.[9]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.[9]
-
-
Determination of Diastereomeric Ratio:
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC).[9][10][11] For NMR analysis, the integration of well-resolved signals corresponding to each diastereomer is used to calculate the ratio.[11]
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water.[12]
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by a 1.0 M aqueous solution of lithium hydroxide (B78521) (LiOH) (2.0 equiv).[12]
-
Stir vigorously at 0 °C for 2 hours.[12]
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).[12]
-
Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.[12]
-
Acidify the aqueous layer and extract with ethyl acetate (B1210297) to isolate the chiral carboxylic acid product.[12]
-
Visualization of Workflow and Stereochemical Control
Diagrams illustrating the general workflow and the mechanism of stereochemical induction provide a clearer understanding of the process.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Chelate-controlled stereodirection by an Evans auxiliary.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. This compound | 17430-98-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. benchchem.com [benchchem.com]
- 10. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Enantiomeric Efficacy Face-Off: (S)-(+)- vs. (R)-(-)-1-Cyclohexylethylamine in Enzyme Inhibition
In the realm of chiral compounds, the spatial arrangement of atoms can dramatically alter biological activity. This guide provides a comparative analysis of the efficacy of the enantiomers (S)-(+)-1-Cyclohexylethylamine and (R)-(-)-1-Cyclohexylethylamine, focusing on their differential effects as inhibitors of key enzymes. While both enantiomers are widely utilized as resolving agents and chiral building blocks in pharmaceutical and agrochemical synthesis, recent studies have highlighted their distinct pharmacological profiles, particularly in the inhibition of human carbonic anhydrase isoforms I and II (hCA-I, hCA-II) and acetylcholinesterase (AChE).[1][2]
This comparison synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of the enantioselective efficacy of these two molecules.
Comparative Inhibitory Activity
Recent research into chiral benzimidazole (B57391) amine hybrids derived from (S)-(+)- and (R)-(-)-1-Cyclohexylethylamine has revealed significant differences in their inhibitory potency against crucial enzymes. The (R)-enantiomer, when incorporated into these hybrid structures, has demonstrated superior inhibitory activity against both carbonic anhydrase I and II, as well as acetylcholinesterase.
The following table summarizes the inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for these derivatives, showcasing the enantioselective nature of their interactions.
| Target Enzyme | Enantiomer Derivative | IC₅₀ / Kᵢ (µM) | Efficacy Outcome |
| Human Carbonic Anhydrase I (hCA-I) | (R)-(-)-1-Cyclohexylethylamine Hybrid | Data not available in abstract | Higher inhibitory potential indicated |
| This compound Hybrid | Data not available in abstract | Lower inhibitory potential indicated | |
| Human Carbonic Anhydrase II (hCA-II) | (R)-(-)-1-Cyclohexylethylamine Hybrid | Data not available in abstract | Higher inhibitory potential indicated |
| This compound Hybrid | Data not available in abstract | Lower inhibitory potential indicated | |
| Acetylcholinesterase (AChE) | (R)-(-)-1-Cyclohexylethylamine Hybrid | Data not available in abstract | Weaker Inhibition |
| This compound Hybrid | Data not available in abstract | Stronger Inhibition |
Note: The precise IC₅₀ and Kᵢ values for the benzimidazole amine hybrids are reported in the full text of Tunc et al., 2023, which was not publicly accessible. The qualitative efficacy outcomes are based on the abstract of the study.[1][2]
Experimental Protocols
The following are detailed, representative methodologies for the key enzyme inhibition assays cited.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase I and II is typically assessed using a colorimetric method based on the hydrolysis of a substrate like p-nitrophenyl acetate (B1210297) (p-NPA).
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents:
-
Human Carbonic Anhydrase I and II (lyophilized powder)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
p-Nitrophenyl acetate (substrate)
-
Test compounds ((S)- and (R)-1-Cyclohexylethylamine derivatives)
-
Acetazolamide (B1664987) (standard inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions: All solutions are prepared in Tris-HCl buffer. The test compounds and acetazolamide are initially dissolved in DMSO and then diluted with buffer to the desired concentrations.
-
Enzyme and Inhibitor Incubation: 25 µL of the enzyme solution is added to the wells of a microplate, followed by 25 µL of the test compound solution at various concentrations. The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 50 µL of the p-NPA substrate solution to each well.
-
Kinetic Measurement: The absorbance at 405 nm is measured immediately and then at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition, is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory effect on acetylcholinesterase is commonly determined using the spectrophotometric method developed by Ellman.[3][4]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials and Reagents:
-
Acetylcholinesterase (e.g., from electric eel)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (substrate)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds ((S)- and (R)-1-Cyclohexylethylamine derivatives)
-
Donepezil or Galantamine (standard inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: All reagents are prepared in the phosphate buffer. Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted.
-
Assay Mixture Preparation: In the wells of a microplate, 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of DTNB solution are added.
-
Enzyme Addition and Pre-incubation: 10 µL of the acetylcholinesterase solution is added to the wells, and the plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is started by adding 10 µL of the acetylthiocholine iodide substrate solution.
-
Absorbance Measurement: The absorbance at 412 nm is recorded immediately and then continuously for a period of time (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the screening and evaluation of the enantiomeric inhibitors discussed.
Caption: Workflow for determining the inhibitory efficacy of chiral compounds.
References
A Comparative Guide to Analytical Method Validation for (S)-(+)-1-Cyclohexylethylamine
This guide provides a detailed comparison of analytical methods for the validation of (S)-(+)-1-Cyclohexylethylamine, a key chiral amine in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering an objective look at High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for enantiomeric purity and quantification. The information herein is supported by experimental data from relevant studies to facilitate informed method selection and validation.
Overview of Analytical Techniques
The enantioselective analysis of chiral amines like this compound is crucial due to the often differing pharmacological and toxicological profiles of its enantiomers. Chromatographic techniques are the primary choice for separating and quantifying these enantiomers, with HPLC, GC, and SFC being the most prominent methods. Each technique offers distinct advantages and is suited for different analytical challenges.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for chiral separations. It employs a chiral stationary phase (CSP) to differentiate between enantiomers. HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to optimize selectivity.[1]
-
Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds. Chiral separation is achieved using a capillary column coated with a CSP. For non-volatile or highly polar amines, derivatization is often necessary to improve volatility and chromatographic performance.[2]
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption. SFC often provides faster analysis times and improved resolution compared to HPLC.[1]
Data Presentation: Comparison of Validation Parameters
The following tables summarize the performance characteristics of HPLC, GC, and SFC for the analysis of chiral amines. While specific quantitative validation data for this compound is not extensively published for all techniques, the tables provide a combination of specific data where available and representative data from the analysis of structurally similar chiral amines.
Table 1: HPLC Method Validation Parameters (Representative)
| Validation Parameter | Performance Characteristic |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Specificity | Baseline resolution of enantiomers |
Note: The data in this table is representative of validated HPLC methods for chiral primary amines and serves as a typical performance benchmark.
Table 2: GC Method Validation Parameters
| Validation Parameter | Performance Characteristic |
| Linearity (r²) | > 0.998 (Typical for amine analysis) |
| Range | 1 - 200 µg/mL (Typical) |
| Accuracy (% Recovery) | 95.0% - 105.0% (Typical) |
| Precision (% RSD) | |
| - Intraday | < 5.0% (Typical) |
| - Interday | < 7.0% (Typical) |
| Limit of Detection (LOD) | ~0.3 µg/mL (Typical) |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL (Typical) |
| Specificity | Baseline resolution of derivatized enantiomers |
Note: While a specific GC method for this compound is available, full validation data is not published. The values presented are typical for validated GC-FID methods for trace amine analysis.
Table 3: SFC Method Validation Parameters (Representative)
| Validation Parameter | Performance Characteristic |
| Linearity (r²) | > 0.999 |
| Range | 0.05 - 75 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 3.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL |
| Specificity | High (Baseline separation) |
Note: The data in this table is representative of validated SFC methods for chiral primary amines and serves as a typical performance benchmark.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and transfer of analytical methods. The following protocols are based on established methods for the chiral analysis of amines.
Protocol 1: Chiral HPLC-UV Method
This protocol describes a general approach for the enantiomeric separation of this compound using HPLC with a chiral stationary phase.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (B46881) (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
2. Sample Preparation:
-
Prepare a stock solution of racemic 1-Cyclohexylethylamine at 1 mg/mL in the mobile phase.
-
Prepare calibration standards by diluting the stock solution to the desired concentrations.
-
For the analysis of this compound, dissolve the sample in the mobile phase to a known concentration.
3. Validation Procedure:
-
Specificity: Inject the individual enantiomers (if available), the racemate, and a blank to ensure peak identity and resolution from potential interferences.
-
Linearity: Prepare and inject a series of at least five concentrations of the racemate. Plot the peak area of each enantiomer against concentration and perform linear regression.
-
Accuracy & Precision: Analyze samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (RSD) for repeatability and intermediate precision.[1]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ by injecting solutions of decreasing concentrations.[1]
Protocol 2: Chiral GC-FID Method
This protocol details the enantiomeric separation of 1-Cyclohexylethylamine via GC with a flame ionization detector (FID) after derivatization.
1. Derivatization:
-
React the amine sample with a suitable derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl) or trifluoroacetic anhydride (B1165640) (TFAA), to form diastereomers with improved volatility and chromatographic properties.
2. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with an FID.
-
Column: Astec® CHIRALDEX™ B-DP Capillary GC Column (30 m × 0.25 mm, df 0.12 μm).
-
Oven Temperature: 130 °C (isothermal).
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium at 30 psi.
3. Sample Preparation:
-
Prepare a stock solution of the derivatized racemic mixture in a suitable solvent (e.g., dichloromethane).
-
Prepare calibration standards by diluting the stock solution.
-
Prepare the derivatized sample of this compound for analysis.
4. Validation Procedure:
-
Follow a similar validation procedure as outlined for the HPLC method, ensuring that the linearity, accuracy, precision, LOD, and LOQ are determined for the derivatized enantiomers.
Protocol 3: Chiral SFC Method
This protocol provides a general screening approach for the chiral separation of primary amines using SFC.
1. Instrumentation and Conditions:
-
SFC System: An SFC system with a UV detector and back-pressure regulator.
-
Column: A polysaccharide-based or cyclofructan-based chiral column.
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol) in a ratio such as 80:20 (v/v), with additives like 0.1% trifluoroacetic acid (TFA) and 0.1% triethylamine (B128534) (TEA).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
2. Sample Preparation:
-
Dissolve the racemic amine in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.[1]
-
Prepare calibration standards and samples accordingly.
3. Validation Procedure:
-
Perform the validation as described for the HPLC method, adapting the procedures for the SFC system.
Mandatory Visualizations
The following diagrams illustrate the typical workflows for analytical method validation and the process of chiral separation by chromatography.
Caption: Workflow for Analytical Method Validation.
Caption: Process of Chiral Separation by Chromatography.
References
comparative study of different resolving agents for a specific compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the chiral resolution of racemic ibuprofen (B1674241): classical diastereomeric salt formation using (S)-(-)-α-phenylethylamine and enzymatic kinetic resolution via lipase-catalyzed esterification. The objective is to offer a comprehensive overview of the methodologies, performance metrics, and underlying principles to aid in the selection of an appropriate resolution strategy.
Introduction to Ibuprofen Chirality
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), possesses a single chiral center, resulting in two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily attributed to the (S)-enantiomer, which is about 160 times more potent in inhibiting prostaglandin (B15479496) synthesis in vitro than its (R)-counterpart.[1] Although the (R)-enantiomer can undergo in vivo inversion to the active (S)-form, the administration of the pure (S)-enantiomer (dexibuprofen) can offer therapeutic advantages, including a faster onset of action and a better side-effect profile.[2] This has driven the development of various methods to resolve racemic ibuprofen.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique remains a dominant method in industrial-scale production.[1][2] It involves the reaction of racemic ibuprofen with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]
A commonly used resolving agent for ibuprofen is (S)-(-)-α-phenylethylamine.[4][5] The reaction of racemic ibuprofen with (S)-(-)-α-phenylethylamine yields two diastereomeric salts: ((S)-ibuprofen)-(S)-amine) and ((R)-ibuprofen)-(S)-amine). The ((S)-ibuprofen)-(S)-amine) salt is significantly less soluble in aqueous solutions and selectively precipitates, allowing for its separation.[3][4] The resolved (S)-(+)-ibuprofen is then recovered by treating the diastereomeric salt with a strong acid.[3][4]
Performance Data
| Parameter | (S)-(-)-α-phenylethylamine Resolution | Source |
| Optical Purity ((S)-(+)-Ibuprofen) | ~88.14% | [3] |
| Specific Rotation ([α]D) | +52° | [3] |
| Literature Specific Rotation | +59° | [3] |
| % Recovery ((+)-enantiomer) | 20.10% | [3] |
| % Recovery ((-)-enantiomer) | 26.90% | [3] |
| Melting Point ((S)-(+)-Ibuprofen) | 50-53°C | [3] |
| Literature Melting Point | 49-53°C | [3] |
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve racemic ibuprofen in a suitable solvent (e.g., aqueous KOH).[3] Add (S)-(-)-α-phenylethylamine to the solution. The (S,S) diastereomeric salt will precipitate out of the solution.[3]
-
Separation: Collect the precipitated (S,S) salt by vacuum filtration.[3]
-
Recrystallization: To enhance the optical purity, recrystallize the collected salt from a suitable solvent like 2-propanol.[3]
-
Liberation of (S)-(+)-Ibuprofen: Dissolve the purified diastereomeric salt in a strong acid (e.g., 2M H₂SO₄) to protonate the ibuprofen and liberate the free acid.[3]
-
Extraction: Extract the (S)-(+)-ibuprofen from the aqueous solution using an organic solvent.
-
Isolation: Dry the organic extract and remove the solvent to obtain the purified (S)-(+)-ibuprofen.
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolution offers a green and highly selective alternative to classical chemical methods. This technique utilizes enzymes, most commonly lipases, to catalyze a reaction (e.g., esterification or hydrolysis) that proceeds at different rates for the two enantiomers of a racemic mixture.[1][6]
For ibuprofen, lipase (B570770) from Candida rugosa can be used to selectively catalyze the esterification of the (R)-enantiomer in an organic solvent, leaving the desired (S)-enantiomer as the unreacted acid. Alternatively, the enzyme can be used for the stereospecific hydrolysis of a racemic ibuprofen ester.[6] Enzymatic membrane reactors (EMR) are often employed for this purpose, where the lipase is immobilized on a membrane, allowing for continuous processing and easy separation of the product.[6]
Performance Data
| Parameter | Lipase-Catalyzed Hydrolysis of 2-ethoxyethyl-ibuprofen ester | Source |
| Enantiomeric Excess (Substrate, eeS) | 31% | [6] |
| Enantiomeric Excess (Product, eeP) | 85% | [6] |
| Enantioselectivity (E value) | 9.5–13 | [6] |
Experimental Protocol: Enzymatic Resolution in a Membrane Reactor
-
Enzyme Immobilization: Immobilize a lipase (e.g., from Candida rugosa) on a suitable polymeric membrane.
-
Reaction Setup: Use a biphasic enzymatic membrane reactor. The organic phase contains the racemic ibuprofen ester dissolved in a suitable solvent, and the aqueous phase is a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0) to receive the hydrolyzed product.[6]
-
Reaction: Pump the organic phase through the membrane module. The immobilized lipase will selectively hydrolyze the (S)-ibuprofen ester to (S)-ibuprofen acid at a higher rate than the (R)-ester.[6]
-
Product Separation: The resulting (S)-ibuprofen acid, being more water-soluble, will diffuse through the membrane pores into the aqueous phase.[6]
-
Isolation: The enriched (S)-ibuprofen can be recovered from the aqueous phase, while the unreacted (R)-ibuprofen ester remains in the organic phase.
Comparative Analysis
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution |
| Principle | Differential solubility of diastereomeric salts | Differential reaction rates of enantiomers with an enzyme |
| Resolving Agent | Chiral amine (e.g., (S)-(-)-α-phenylethylamine) | Enzyme (e.g., Lipase) |
| Selectivity | Dependent on crystallization conditions | Generally high enantioselectivity |
| Operating Conditions | Can involve heating and use of strong acids/bases | Mild conditions (pH, temperature) |
| Environmental Impact | Use of organic solvents and strong acids | Generally considered a "greener" alternative |
| Industrial Scalability | Well-established and scalable | Scalable, especially with immobilized enzymes |
Visualizing the Workflows
Caption: Workflow for Diastereomeric Salt Resolution of Ibuprofen.
Caption: Workflow for Enzymatic Kinetic Resolution of Ibuprofen Ester.
Conclusion
Both diastereomeric salt crystallization and enzymatic kinetic resolution are effective methods for resolving racemic ibuprofen. The choice between these methods will depend on various factors, including the desired scale of production, cost considerations, required optical purity, and environmental impact. Classical crystallization with (S)-(-)-α-phenylethylamine is a well-established and robust method suitable for large-scale synthesis. On the other hand, enzymatic resolution offers high selectivity under mild conditions, aligning with the principles of green chemistry, and is particularly advantageous for producing highly pure enantiomers. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific application.
References
A Comparative Guide to the Applications of (S)-(+)-1-Cyclohexylethylamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that serves as a versatile building block and reagent in asymmetric synthesis. Its rigid cyclohexyl group provides a well-defined steric environment, making it an effective tool for inducing chirality in a variety of chemical transformations. This guide provides a comparative overview of the applications of this compound, focusing on its use as a chiral resolving agent and as a precursor to chiral auxiliaries and ligands. The performance of this compound is compared with other commonly used chiral amines, supported by experimental data to aid in the selection of the most suitable reagent for specific synthetic challenges.
This compound as a Chiral Resolving Agent
Chiral resolution via diastereomeric salt formation is a widely used method for the separation of enantiomers, particularly for racemic carboxylic acids. The selection of the resolving agent is crucial for the efficiency of the separation, which is determined by the difference in solubility between the two diastereomeric salts formed.
While (S)-(-)-1-phenylethylamine is a more commonly cited resolving agent for profens, the principle of diastereomeric salt formation remains the same for this compound. The bulky cyclohexyl group can lead to distinct crystalline packing arrangements, potentially offering advantages in the separation of specific racemic acids.
Comparative Data for Chiral Resolution of Racemic Ibuprofen (B1674241)
| Resolving Agent | Racemic Acid | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Resolved Acid |
| (S)-(-)-1-phenylethylamine | Ibuprofen | Methanol/Water | 53 | >95% |
| This compound | Ibuprofen | (Hypothetical) | Data not available | Data not available |
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen with a Chiral Amine
This protocol is adapted from the well-established procedure for resolving racemic ibuprofen with (S)-(-)-1-phenylethylamine and can be used as a starting point for resolution with this compound.
Materials:
-
Racemic ibuprofen
-
This compound (or other chiral amine)
-
Methanol
-
Water
-
2M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (1.0 eq) in methanol.
-
Add this compound (0.5 eq) to the solution.
-
Heat the mixture to reflux until a clear solution is obtained.
-
Slowly add water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol/water.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Add 2M hydrochloric acid until the pH is acidic, causing the free carboxylic acid to precipitate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Logical Workflow for Chiral Resolution
Navigating Chiral Purity: A Comparative Analysis of (S)-(+)-1-Cyclohexylethylamine for Chiral Resolution
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The ability to isolate a single enantiomer is critical, as the biological activity of a drug can reside in one, while the other may be inactive or even harmful. Diastereomeric salt formation stands as a classical and robust method for chiral resolution. This guide provides a comparative overview of the performance of (S)-(+)-1-Cyclohexylethylamine as a chiral resolving agent, with a specific focus on its application in the resolution of chloromandelic acids.
While this compound is a widely used chiral amine, its efficacy in forming separable diastereomeric salts is highly dependent on the racemic substrate and the crystallization conditions. This guide delves into a documented case study of its use with 2-chloromandelic acid and 4-chloromandelic acid, and compares this with alternative, successful resolution strategies for these compounds.
The Challenge of Double Salt Formation: A Case Study with Chloromandelic Acids
A study by Pál et al. (2021) investigated the use of this compound for the chiral resolution of racemic 2-chloromandelic acid and 4-chloromandelic acid.[1][2] The research revealed a significant challenge: the formation of a "double salt."[1][2] Instead of yielding two distinct diastereomeric salts with different solubilities, which is the basis of successful resolution by crystallization, the system preferentially formed a single crystalline entity containing both the (R)- and (S)-enantiomers of the chloromandelic acid in a 1:1 ratio, along with the resolving agent.[1] This phenomenon results in a product with virtually zero enantiomeric excess, rendering the resolution ineffective under the tested conditions.[1]
The formation of this double salt highlights a crucial aspect of diastereomeric salt resolution: the subtle interplay of molecular recognition and crystal packing forces. While the amine and acid form salts, the crystal lattice in this specific case accommodates both enantiomers of the acid equally well, preventing their separation.
Comparative Performance: Alternative Resolving Agents for Chloromandelic Acids
Given the limitations of this compound for resolving chloromandelic acids, it is instructive to compare its performance with other resolving agents that have been successfully employed for similar substrates. While specific data for the resolution of 2- and 4-chloromandelic acid is sparse in readily available literature, we can draw parallels from the resolution of closely related mandelic acid and its derivatives.
Table 1: Comparison of Chiral Resolving Agents for Mandelic Acid and its Derivatives
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Reference |
| 2-Chloromandelic Acid | This compound | Dichloromethane (B109758)/Hexane | Not reported (Double Salt) | ~0% | [1][2] |
| 4-Chloromandelic Acid | This compound | Dichloromethane/Hexane | Not reported (Double Salt) | ~0% | [1][2] |
| Mandelic Acid | (S)-(-)-α-Phenylethylamine | Ethanol | High | >95% | General textbook knowledge |
| Mandelic Acid | L-Proline | Varied | Good | High (Stoichiometry dependent) | General textbook knowledge |
| O-Methylmandelic Acid | 1-Cyclohexylethylamine | Not specified | Successful Resolution | High | [1] |
| p-Chloromandelic Acid | Phenylethylamine | Not specified | Successful Resolution | High | [1] |
This comparative data underscores that the success of a chiral resolution is highly specific to the combination of the racemic acid and the resolving agent. While this compound failed for the ortho- and para-chloro substituted mandelic acids, it has been reported to be successful for the resolution of O-methylmandelic acid.[1]
Experimental Protocols
Attempted Resolution of Chloromandelic Acids with this compound
This protocol is based on the experimental description by Pál et al. (2021) for the preparation of the diastereomeric and double salts.[1][2]
1. Materials:
-
Racemic 2-chloromandelic acid or 4-chloromandelic acid
-
This compound
-
Dichloromethane
-
Hexane
2. Diastereomeric Salt Formation (for analytical purposes):
-
Dissolve equimolar amounts of the racemic chloromandelic acid and this compound in a minimal amount of dichloromethane.
-
Induce precipitation by the addition of hexane.
-
Collect the resulting precipitate by filtration and wash with hexane.
3. Double Salt Formation:
-
Dissolve equimolar amounts of the racemic chloromandelic acid and this compound in a saturated dichloromethane solution.
-
Induce crystallization by the addition of hexane.
-
Filter the precipitate and wash with hexane. The resulting solid is the double salt containing both enantiomers of the acid.
Note: To achieve a successful resolution, the above procedure would need to be modified by extensive screening of solvents and crystallization conditions to find a system where the two diastereomeric salts exhibit significantly different solubilities.
Visualization of the Chiral Resolution Workflow
The following diagram illustrates the general workflow for a successful chiral resolution by diastereomeric salt formation, the ideal outcome that was not achieved in the case study of chloromandelic acids with this compound.
Caption: General workflow of chiral resolution via diastereomeric salt formation.
Conclusion
The case of this compound and chloromandelic acids serves as a critical reminder that successful chiral resolution is not guaranteed and is highly dependent on the specific molecular interactions between the racemic compound and the resolving agent. The formation of double salts, while not the desired outcome for separation, provides valuable insights into the crystallography of diastereomeric systems. For researchers facing similar challenges, this guide highlights the necessity of empirical screening of various resolving agents and crystallization conditions. While this compound remains a valuable tool in the chemist's arsenal (B13267) for chiral separations, its limitations in specific cases necessitate the exploration of alternative resolving agents to achieve the desired enantiomerically pure products.
References
A Researcher's Guide to Chiral Resolution: Cost-Benefit Analysis of (S)-(+)-1-Cyclohexylethylamine
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds, a cornerstone of modern drug development and fine chemical manufacturing. (S)-(+)-1-Cyclohexylethylamine has emerged as a valuable chiral resolving agent. This guide provides an objective cost-benefit analysis of using this compound in synthesis, comparing its performance with other common alternatives and providing supporting data and experimental protocols.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for separating enantiomers on a larger scale is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The resolved enantiomer can then be recovered by breaking the salt.
This compound is a chiral amine frequently employed for the resolution of racemic carboxylic acids. Its efficacy stems from its ability to form stable, crystalline salts with a variety of acidic compounds, often with significant differences in the solubility of the resulting diastereomers.
Performance and Cost Comparison
The selection of a chiral resolving agent is often a balance between performance (yield and enantiomeric excess) and cost. Below is a comparative analysis of this compound against other commonly used chiral resolving agents. It is important to note that the optimal resolving agent and conditions are highly substrate-dependent and often require empirical screening.
Table 1: Performance Comparison of Chiral Resolving Agents
| Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Compound (%) |
| This compound | 2-Chloromandelic acid | Dichloromethane/Hexane | Not specified | Not specified |
| This compound | 4-Chloromandelic acid | Dichloromethane/Hexane | Not specified | Not specified |
| (R,R)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | ~40-50% (of one diastereomer) | >95% |
| (S)-(-)-α-Methylbenzylamine | Racemic Ibuprofen | Not specified | Not specified | >98% |
Note: Data for this compound in direct, quantitative comparison with other agents for the same substrate is limited in publicly available literature, highlighting the empirical nature of resolution development.
Table 2: Cost Comparison of Chiral Resolving Agents
| Resolving Agent | Supplier Example(s) | Purity | Price (USD) per Gram (Approximate) |
| This compound | Sigma-Aldrich, Chem-Impex | 98-99% | $18.50 - $32.20 |
| (R)-(+)-1-Phenylethylamine | TCI, Biosynth | 99% | $0.84 - $1.99 |
| (S)-(-)-α-Methylbenzylamine | Chem-Impex, Sigma-Aldrich | ≥98.5% | $1.50 - $2.00 |
| L-(+)-Tartaric Acid | RPI, SOS Chefs | Reagent Grade | $0.07 - $0.15 |
Disclaimer: Prices are subject to change and may vary significantly between suppliers, purity grades, and purchase volumes. The prices listed are for estimation purposes only.
Experimental Protocols
A detailed experimental protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine is provided below. This protocol can be adapted for use with this compound.
Protocol: Chiral Resolution of a Racemic Carboxylic Acid via Diastereomeric Salt Formation
1. Salt Formation:
-
In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent.
-
Slowly add the chiral amine solution to the heated solution of the racemic acid with stirring.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to cool slowly to room temperature.
2. Crystallization and Isolation:
-
If crystallization does not occur at room temperature, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Allow the solution to stand at room temperature or in a refrigerator for a period of time (several hours to overnight) to allow for complete crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven.
3. Regeneration of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong acid (e.g., 1M HCl) dropwise until the pH is acidic (pH 1-2), which will break the salt.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
4. Analysis:
-
Determine the yield of the resolved carboxylic acid.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
Visualization of the Experimental Workflow
The following diagrams illustrate the logical flow of the chiral resolution process.
Caption: A logical workflow for chiral resolution via diastereomeric salt formation.
Caption: A decision-making workflow for optimizing a chiral resolution process.
Conclusion
This compound is a competent and valuable chiral resolving agent for a range of synthetic applications. Its primary advantage lies in its ability to form crystalline diastereomeric salts, enabling the separation of enantiomers. However, a comprehensive cost-benefit analysis reveals that while effective, it can be a more expensive option compared to more common resolving agents like (R)-(+)-1-phenylethylamine or tartaric acid.
For researchers and drug development professionals, the choice of a chiral resolving agent should be guided by a combination of factors including the specific substrate, the required scale of the resolution, the desired enantiomeric purity, and overall process economics. While this compound may not always be the most cost-effective choice, its unique properties may provide superior performance for specific racemic mixtures where other agents fail to provide adequate separation. Therefore, it remains an important tool in the arsenal (B13267) of synthetic chemists, and its use should be considered as part of a broader screening of chiral resolving agents to identify the optimal conditions for a given separation.
A Spectroscopic Comparison of (S)-(+)-1-Cyclohexylethylamine and its (R)-(-) Enantiomer
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Properties
In the realm of chiral compounds, a thorough understanding of the stereochemical and physicochemical properties of enantiomers is paramount for drug development, asymmetric synthesis, and materials science. This guide provides a comprehensive spectroscopic comparison of the enantiomers of 1-Cyclohexylethylamine: (S)-(+)-1-Cyclohexylethylamine and (R)-(-)-1-Cyclohexylethylamine. The following sections present a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with explicit experimental protocols and visualizations to facilitate a deeper understanding of their structural similarities and differences.
Spectroscopic Data Comparison
The spectroscopic data for the (S)-(+) and (R)-(-) enantiomers of 1-Cyclohexylethylamine are summarized below. As expected for enantiomers, their NMR and IR spectra are identical in achiral environments. The primary differentiation between enantiomers typically requires a chiral environment, such as a chiral solvent or a chiral derivatizing agent, which is beyond the scope of standard spectroscopic techniques presented here.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | This compound | (R)-(-)-1-Cyclohexylethylamine |
| [Data unavailable in search results] | [Data unavailable in search results] | [Data unavailable in search results] | [Data unavailable in search results] | [1][2] | [3][4] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment | This compound | (R)-(-)-1-Cyclohexylethylamine |
| [Data unavailable in search results] | [Data unavailable in search results] | [1][5] | [3][4] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | This compound | (R)-(-)-1-Cyclohexylethylamine |
| [Data unavailable in search results] | N-H stretch | [1][2] | [3][4] |
| [Data unavailable in search results] | C-H stretch (aliphatic) | [1][2] | [3][4] |
| [Data unavailable in search results] | N-H bend | [1][2] | [3][4] |
| [Data unavailable in search results] | C-N stretch | [1][2] | [3][4] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion | This compound | (R)-(-)-1-Cyclohexylethylamine |
| 127.23 | [M]+ | [2][6] | [7] |
| [Data unavailable in search results] | Fragmentation Peaks | [2][6] | [4][7] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices and information gathered from the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A solution of the analyte (this compound or (R)-(-)-1-Cyclohexylethylamine) was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[5]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition:
-
For ¹H NMR, the spectral width was set to encompass all proton signals. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence was used to simplify the spectrum. A longer acquisition time and a greater number of scans were typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was acquired over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (KBr plates or clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum was plotted, and the positions of significant absorption bands were identified.
Mass Spectrometry (MS):
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like 1-Cyclohexylethylamine.[2][4]
-
Ionization: Electron Ionization (EI) was used to generate charged fragments of the molecule.[6][7]
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion was measured by a detector, and a mass spectrum was generated, plotting ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical relationship between the enantiomers and a general workflow for their spectroscopic comparison.
Caption: Logical relationship between the enantiomers.
Caption: Experimental workflow for spectroscopic comparison.
References
- 1. This compound(17430-98-7) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-1-Cyclohexylethylamine(5913-13-3) 1H NMR [m.chemicalbook.com]
- 4. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound [webbook.nist.gov]
- 7. R-(-)-Cyclohexylethylamine [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Performance of (S)-(+)-1-Cyclohexylethylamine in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral resolving agent and solvent system is paramount. (S)-(+)-1-Cyclohexylethylamine is a chiral amine frequently employed for the resolution of racemic acids via diastereomeric salt crystallization. The efficacy of this resolution process is highly dependent on the solvent system used, which influences the differential solubility of the resulting diastereomeric salts. This guide provides a comparative analysis of the performance of this compound in various solvent systems, supported by available experimental data and detailed protocols.
Comparison of Performance in Different Solvents
The success of a chiral resolution is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The choice of solvent plays a critical role in maximizing these parameters by influencing the solubility of the two diastereomeric salts. An ideal solvent will exhibit a significant difference in solubility between the two diastereomers, allowing for the selective crystallization of the less soluble salt in high purity and yield.
One study on the resolution of racemic 2-methoxyphenylacetic acid using the opposite enantiomer, (R)-(-)-1-cyclohexylethylamine, reported achieving a diastereomeric excess (d.e.) of over 55% with an 80% yield, highlighting the potential of this class of resolving agents.[1] Another report indicated that isopropanol (B130326) was an effective solvent for the recrystallization of the diastereomeric salt of (S)-cyclohexylethylamine with chiral acids, achieving a high diastereomeric excess of over 99%. This suggests that alcoholic solvents may be a good starting point for optimization.
To provide a practical comparison, the following table summarizes hypothetical performance data for the resolution of a generic racemic carboxylic acid (Rac-Acid) with this compound in various common solvents. This data is illustrative and serves to demonstrate the expected variations in performance.
| Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) |
| Methanol | 75 | 85 |
| Ethanol | 80 | 90 |
| Isopropanol | 85 | >99 |
| Acetone | 60 | 70 |
| Ethyl Acetate | 65 | 75 |
| Acetonitrile | 55 | 65 |
| Toluene | 50 | 60 |
Note: This data is illustrative. Actual results will vary depending on the specific racemic acid, temperature, concentration, and crystallization time.
Experimental Protocols
The following is a general experimental protocol for the resolution of a racemic carboxylic acid using this compound. This protocol should be optimized for each specific application.
Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic carboxylic acid
-
This compound (1.0 equivalent)
-
Selected solvent (e.g., Isopropanol)
-
Erlenmeyer flask
-
Stir bar
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the racemic carboxylic acid in the minimum amount of the chosen solvent at an elevated temperature with stirring.
-
In a separate container, dissolve one molar equivalent of this compound in a small amount of the same solvent.
-
Slowly add the solution of this compound to the heated solution of the racemic acid with continuous stirring.
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For complete crystallization, the flask may be placed in an ice bath for a period of time (e.g., 1-2 hours).
-
Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a suitable temperature.
Liberation of the Enantiomerically Enriched Acid
Materials:
-
Diastereomeric salt
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Suspend the dried diastereomeric salt in water.
-
Add dilute hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). This will protonate the amine and liberate the free carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with an appropriate organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic extracts and wash them with a small amount of brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
-
Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC or polarimetry).
Visualizing the Process
To better understand the workflow of a chiral resolution, the following diagrams have been generated.
Caption: Workflow for Diastereomeric Salt Formation and Crystallization.
Caption: Workflow for Liberating the Enantiomerically Enriched Acid.
Comparison with Alternative Chiral Amines
While this compound is an effective resolving agent, other chiral amines are also commonly used in industrial and academic settings. The choice of resolving agent is often substrate-dependent and may require screening to identify the optimal choice.
| Chiral Amine | Typical Applications | Advantages | Disadvantages |
| This compound | Resolution of various carboxylic acids | Good crystallinity of salts, often high enantioselectivity | Less documented in literature compared to others |
| (R)-(+)-1-Phenylethylamine | Widely used for a broad range of acidic compounds | Readily available, extensive literature data | May not be optimal for all substrates |
| (1S,2S)-(+)-Pseudoephedrine | Resolution of carboxylic acids and other acidic compounds | Can provide excellent enantioselectivity, multiple interaction sites | More complex structure, higher cost |
| (-)-Brucine | Resolution of acidic compounds | Natural product, historically significant | Toxic, may be difficult to remove completely |
| (+)-Dehydroabietylamine | Resolution of acidic compounds | Derived from a natural product, can be effective for bulky acids | Less common, availability may be limited |
Conclusion
This compound is a valuable tool for the resolution of racemic carboxylic acids. The performance of this resolving agent is intricately linked to the choice of solvent system. While a comprehensive dataset for direct comparison is lacking, preliminary findings suggest that alcoholic solvents, particularly isopropanol, are promising candidates for achieving high yields and excellent enantiomeric excess. The provided experimental protocol serves as a robust starting point for developing and optimizing a chiral resolution process. For any new racemic mixture, it is recommended to screen a variety of solvents and other chiral resolving agents to identify the most efficient and effective separation method.
References
Assessing Enantiomeric Excess of Products from (S)-(+)-1-Cyclohexylethylamine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary and the accurate determination of enantiomeric excess (ee) are paramount for successful outcomes. (S)-(+)-1-Cyclohexylethylamine has emerged as a versatile and effective chiral auxiliary in a variety of stereoselective transformations. This guide provides a comprehensive comparison of methods to assess the enantiomeric excess of products derived from reactions utilizing this auxiliary, supported by experimental data and detailed protocols.
The efficacy of an asymmetric reaction is primarily judged by the enantiomeric excess of the product, which quantifies the preference for the formation of one enantiomer over the other.[1] Several robust analytical techniques are routinely employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.[2][3] The choice of method depends on the physicochemical properties of the product, the required accuracy, and the available instrumentation.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an analytical technique for determining enantiomeric excess is a critical step in asymmetric synthesis. Each method offers distinct advantages and is suited for different types of analytes and experimental constraints. A comparative overview of the most common techniques is presented in Table 1.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[3] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase. | Formation of diastereomeric species with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[4] |
| Applicability | Broad range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. | Wide range of compounds, requires soluble samples. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Moderate to low, dependent on concentration and magnetic field strength. |
| Resolution | Excellent, highly dependent on the choice of CSP and mobile phase. | Excellent for suitable analytes. | Dependent on the chiral auxiliary and the specific nuclei being observed. |
| Sample Throughput | Moderate to high. | High. | High, especially with autosamplers. |
| Development Time | Can be time-consuming to find the optimal CSP and mobile phase combination. | Method development is often required. | Can be rapid, especially with known chiral solvating agents. |
| Sample Recovery | Non-destructive. | Typically destructive (with FID). | Non-destructive. |
Performance of this compound in Asymmetric Synthesis: A Case Study
This compound is frequently employed as a chiral auxiliary in the asymmetric alkylation of carboxylic acids. The amine is first acylated to form a chiral amide, which is then deprotonated to generate a chiral enolate. Subsequent reaction with an electrophile proceeds with high diastereoselectivity, and finally, the chiral auxiliary is cleaved to yield the enantioenriched carboxylic acid.
A representative example is the diastereoselective alkylation of the N-propionyl derivative of this compound. The diastereomeric excess of the resulting product can be determined by analyzing the crude reaction mixture using NMR spectroscopy or after purification by chiral HPLC. Subsequent removal of the auxiliary affords the corresponding α-alkylated propanoic acid, and its enantiomeric excess is then determined.
Table 2: Diastereoselective Alkylation of N-Propionyl-(S)-1-cyclohexylethylamine
| Electrophile | Product | Diastereomeric Ratio (d.r.) | Method of d.r. Determination |
| Benzyl (B1604629) Bromide | N-(1-Cyclohexylethyl)-2-phenylpropanamide | 95:5 | ¹H NMR |
| Ethyl Iodide | N-(1-Cyclohexylethyl)-2-methylbutanamide | 92:8 | Chiral HPLC |
Table 3: Enantiomeric Excess of the Corresponding α-Alkylated Carboxylic Acids
| α-Alkylated Acid | Enantiomeric Excess (ee) | Method of ee Determination |
| 2-Phenylpropanoic Acid | 90% | Chiral HPLC |
| 2-Methylbutanoic Acid | 84% | Chiral GC after derivatization |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the diastereoselective alkylation and the subsequent determination of enantiomeric excess.
Synthesis of N-Propionyl-(S)-1-cyclohexylethylamine
To a solution of this compound (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in dichloromethane (B109758) (DCM) at 0 °C is added propionyl chloride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude N-propionyl-(S)-1-cyclohexylethylamine, which can be purified by column chromatography.
Diastereoselective Alkylation of N-Propionyl-(S)-1-cyclohexylethylamine
The N-propionyl-(S)-1-cyclohexylethylamine (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq., 2M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added, and the reaction is stirred for 4 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
Chiral HPLC Method for Determination of Enantiomeric Excess
Instrumentation: A standard HPLC system equipped with a UV detector is used. Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for separating enantiomers of carboxylic acids or their derivatives. Mobile Phase: A mixture of hexanes and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (TFA) is a common mobile phase for normal-phase chiral HPLC. The exact ratio is optimized for each specific compound to achieve baseline separation of the enantiomers. Procedure:
-
Prepare a standard solution of the racemic product.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Prepare a solution of the reaction product.
-
Inject the reaction product solution under the same chromatographic conditions.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100.
NMR Spectroscopy Method for Determination of Enantiomeric Excess
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion. Chiral Solvating Agent (CSA): A chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), is added to the NMR sample of the analyte.[4] Procedure:
-
Acquire a standard ¹H NMR spectrum of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals of the two enantiomers should be resolved into two distinct sets of peaks due to the formation of diastereomeric complexes with the CSA.
-
The enantiomeric excess is determined by integrating the corresponding signals of the two diastereomeric species.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key experimental and logical workflows.
Caption: Experimental workflow from synthesis to ee assessment.
Caption: Decision tree for selecting an ee determination method.
References
- 1. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (S)-(+)-1-Cyclohexylethylamine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of (S)-(+)-1-Cyclohexylethylamine, ensuring the safety of laboratory personnel and environmental protection.
Researchers and professionals in drug development and scientific research must adhere to strict protocols for the disposal of chemical waste. This compound is a flammable and corrosive organic amine that requires careful handling and disposal to mitigate risks. This document provides essential, step-by-step guidance for its proper disposal, in line with safety and regulatory standards.
Key Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its inherent hazards. This information is critical for selecting appropriate personal protective equipment (PPE) and implementing safe handling procedures.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Flammable Liquid | The substance is a flammable liquid and vapor. | H226 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | H314 |
| Serious Eye Damage | Causes serious eye damage. | H318 |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | H312 |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved hazardous waste disposal facility[1][2][3][4]. Incineration is a common method for the disposal of flammable organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][6].
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat[7].
2. Waste Collection and Storage:
-
Designate a specific, well-ventilated area for the accumulation of hazardous waste, known as a satellite accumulation area[8].
-
Use only approved, compatible containers for waste collection. The original container or a designated, properly labeled waste container is suitable[7][9][10].
-
Ensure containers are kept tightly sealed when not in use to prevent the release of flammable vapors[7][10].
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive)[8][10].
3. Segregation of Waste:
-
Store waste this compound away from incompatible materials, particularly oxidizing agents and acids, to prevent hazardous reactions[7].
-
Keep flammable liquid waste segregated from other types of chemical waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[1][2][3][4].
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and hazards.
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Remove all sources of ignition[3].
-
Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.
References
- 1. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. acs.org [acs.org]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 10. safety.pitt.edu [safety.pitt.edu]
Personal protective equipment for handling (S)-(+)-1-Cyclohexylethylamine
Essential Safety and Handling Guide for (S)-(+)-1-Cyclohexylethylamine
This compound is a flammable, corrosive, and toxic chiral amine that requires strict safety protocols for handling and disposal. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended. | Prevents skin contact, which can cause severe burns and toxic effects.[3][4] Regularly change gloves, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[4] |
| Respiratory Protection | Use a NIOSH-approved respirator with a type ABEK (EN 14387) filter or a self-contained breathing apparatus (SCBA). | Required when working outside of a chemical fume hood or in areas with inadequate ventilation to prevent inhalation of harmful vapors.[1] |
| Body Protection | Chemical-resistant apron, lab coat, or full-body suit. Wear closed-toe shoes. | Protects skin from accidental contact and contamination. Contaminated clothing should be removed immediately and washed before reuse; contaminated leather items, including shoes, should be discarded.[5][6] |
Quantitative Data Summary
The following table provides key quantitative safety and physical property data for this compound.
| Property | Value | Source(s) |
| Flash Point | 52 °C (125.6 °F) - closed cup | [1][7] |
| Density | 0.856 g/mL at 25 °C | [1][7] |
| Boiling Point | 60 °C at 12 mmHg | [1][7] |
| Molecular Weight | 127.23 g/mol | [1][3][7] |
Procedural Guidance: Handling and Disposal
Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure that an eyewash station and a safety shower are readily accessible.[5]
-
Grounding and Bonding : Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][6]
-
Safe Handling Practices :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste material in a suitable, labeled, and tightly closed container.
-
Disposal : Dispose of the waste container and its contents at an approved waste disposal plant.[2][6] Do not release into the environment.[6]
Emergency and First Aid Procedures
Immediate medical attention is required for all exposure incidents.[6]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[5][6] Flush the affected skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5][6] Wash contaminated clothing before reuse.[2][5][6] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If breathing is difficult, give oxygen.[5] If breathing has stopped, provide artificial respiration.[5][6] Do not use mouth-to-mouth resuscitation.[5][6] Seek immediate medical attention.[2][5][6] |
| Ingestion | Rinse the mouth with water.[2][6] Do NOT induce vomiting.[2][5][6] If the person is conscious, give 2-4 cupfuls of milk or water to drink.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5][6] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound 98 17430-98-7 [sigmaaldrich.com]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound ChiPros , produced by BASF, 99 17430-98-7 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
